1-(Perfluoro-n-hexyl)decane
Beschreibung
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBCMJRMESQQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)6(CH2)10H, C16H21F13 | |
| Record name | Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163727 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147492-59-9 | |
| Record name | 1-(perfluorohexyl)decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6--Tridecafluorohexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147492599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Perfluoro-n-hexyl)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-(Perfluoro-n-hexyl)decane" molecular weight and density
An In-Depth Technical Guide to 1-(Perfluoro-n-hexyl)decane: Physicochemical Properties, Synthesis, and Characterization for Advanced Applications
Introduction
1-(Perfluoro-n-hexyl)decane, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane, is a semifluorinated alkane, a class of molecules distinguished by their unique bipartite structure.[1][2] Comprising a perfluorinated carbon segment covalently linked to a hydrocarbon segment, these compounds exhibit properties derived from both moieties. The high chemical and thermal stability of the fluorinated portion, combined with the oleophilic nature of the hydrocarbon chain, results in distinct physicochemical characteristics, including high density, low surface tension, and immiscibility with both aqueous and hydrocarbon phases.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core physicochemical properties of 1-(Perfluoro-n-hexyl)decane, outlines a representative synthetic pathway, provides robust analytical protocols for its validation, and discusses its applications, particularly in the biomedical field.
Section 1: Core Physicochemical Properties
The defining characteristics of 1-(Perfluoro-n-hexyl)decane are quantified by its physical and chemical properties. These values are fundamental for its application in any scientific or industrial context. The molecular weight is a direct result of its atomic composition, while its density is a key indicator of its behavior as a liquid, particularly relevant in applications requiring phase separation or gravitational settling.
| Property | Value | Source(s) |
| Molecular Weight | 460.32 g/mol | [2][3][4][5] |
| Density | 1.291 g/cm³ | [1][4] |
| Molecular Formula | C₁₆H₂₁F₁₃ | [3][4] |
| CAS Number | 147492-59-9 | [1][3][4] |
| Boiling Point | 105-106 °C / 3 mmHg | [1][4] |
| Flash Point | >110 °C | [1][4] |
| Refractive Index | 1.357 | [1] |
| Appearance | Clear Liquid | [1] |
| Classification | Nonionic Surfactant, Fluorohydrocarbon | [1][2] |
Section 2: Synthesis Pathway and Rationale
The synthesis of semifluorinated alkanes like 1-(Perfluoro-n-hexyl)decane typically involves the coupling of a perfluoroalkyl precursor with a hydrocarbon precursor. A common and effective method is the radical addition of a perfluoroalkyl iodide to an alkene, followed by a reduction step to remove the iodine.
The rationale for this approach is its efficiency and selectivity. The radical addition is initiated under thermal or photochemical conditions, and the subsequent dehalogenation is typically achieved with a standard reducing agent. This two-step process provides a reliable route to the target molecule with good yield.
Caption: Generalized workflow for the synthesis of 1-(Perfluoro-n-hexyl)decane.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked flask equipped with a condenser and a nitrogen inlet, combine 1-decene (1.0 eq) and 1-iodoperfluorohexane (1.1 eq).
-
Rationale: A slight excess of the perfluoroalkyl iodide ensures complete consumption of the alkene.
-
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~2 mol%).
-
Radical Addition: Heat the mixture to 80-90 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Rationale: This temperature range facilitates the thermal decomposition of AIBN to generate radicals, initiating the chain reaction. The inert atmosphere prevents unwanted side reactions with oxygen.
-
-
Workup 1: Once the starting material is consumed, cool the reaction mixture and remove any volatile components under reduced pressure.
-
Reduction: Dissolve the crude iodinated intermediate in a suitable solvent like ethanol. Add a reducing agent, such as zinc dust (2.0 eq) and a proton source like hydrochloric acid, portion-wise.
-
Rationale: The zinc and acid combination effectively reduces the carbon-iodine bond to a carbon-hydrogen bond.
-
-
Workup 2: After the reduction is complete (as monitored by GC), filter the mixture to remove zinc residues. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the final product by vacuum distillation to yield 1-(Perfluoro-n-hexyl)decane as a clear, colorless liquid.
Section 3: Analytical Validation and Quality Control
To ensure the identity, purity, and physical properties of the synthesized compound, a series of analytical tests are required. These protocols form a self-validating system, where each test confirms a different aspect of the molecule's integrity.
Caption: Workflow for purity and molecular weight determination by GC-MS.
Protocol 3.1: Determination of Molecular Weight and Purity by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-(Perfluoro-n-hexyl)decane in a volatile solvent like ethyl acetate.
-
Instrumentation Setup:
-
GC: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature gradient from 100 °C to 250 °C at 10 °C/min.
-
MS: Operate in Electron Ionization (EI) mode. Scan a mass range from 50 to 600 m/z.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Analysis:
-
Purity: The purity is determined from the relative peak area of the main component in the chromatogram.
-
Molecular Weight: The mass spectrum will show a molecular ion peak (M+) or characteristic fragment ions. The observed mass should correspond to the calculated exact mass of C₁₆H₂₁F₁₃ (460.1436 Da).[2]
-
Protocol 3.2: Precise Density Measurement
-
Instrumentation: Use a calibrated oscillating U-tube digital densitometer.
-
Calibration: Calibrate the instrument with dry air and deionized water at the target temperature (e.g., 20 °C or 25 °C).
-
Sample Loading: Introduce the 1-(Perfluoro-n-hexyl)decane sample into the measurement cell, ensuring no air bubbles are present.
-
Measurement: Allow the sample to thermally equilibrate. Record the density reading once it stabilizes.
-
Rationale: Density is temperature-dependent; precise temperature control is critical for accurate and reproducible results.
-
Section 4: Applications in Research and Drug Development
The unique properties of semifluorinated alkanes make them valuable in specialized fields. While direct applications for 1-(Perfluoro-n-hexyl)decane are emerging, the closely related compound 1-perfluorohexyloctane is a key ingredient in ophthalmic solutions for treating dry eye disease.[6]
Ophthalmology: The high density, chemical inertness, and low surface tension of these compounds are highly advantageous in ophthalmic formulations. When applied to the eye, the liquid spreads easily over the tear film. Its low volatility creates a protective layer that reduces tear evaporation, a primary cause of dry eye symptoms.[6] 1-(Perfluoro-n-hexyl)decane is expected to have similar utility. Its use in retinal deployment has also been noted, where its high density can help manipulate detached retinal tissue.[2]
Other Potential Applications:
-
Drug Delivery: As components in emulsions or as carriers for hydrophobic drugs.
-
High-Performance Fluids: Due to their thermal stability and inertness, they are candidates for use as coolants or lubricants in demanding environments.
-
Biphasic Catalysis: Their immiscibility with many organic solvents allows them to form a distinct phase for catalyst recovery.
Conclusion
1-(Perfluoro-n-hexyl)decane is a specialized fluorochemical with well-defined physicochemical properties. Its molecular weight of 460.32 g/mol and density of 1.291 g/cm³ are foundational to its behavior and function.[1][2][3][4][5] Through established synthetic routes and rigorous analytical validation, high-purity material can be produced for advanced applications. Its demonstrated utility in ophthalmology, by analogy to similar molecules, highlights the significant potential of this compound for researchers and professionals in drug development and materials science.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 197559, 1-(Perfluorohexyl)decane. Retrieved from [Link][2]
-
Technical Disclosure Commons. (2025). Processes for preparation of 1-perfluorohexyl octane. Retrieved from [Link][6]
Sources
- 1. 1-(PERFLUORO-N-HEXYL)DECANE | 147492-59-9 [chemicalbook.com]
- 2. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Perfluoro-n-hexyl)decane | CAS 147492-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Fluorinated compounds,CAS#:147492-59-9,1-(全氟-n-己基)癸烷,1-(perfluoro-n-hexyl)decane [en.chemfish.com]
- 5. scbt.com [scbt.com]
- 6. tdcommons.org [tdcommons.org]
Navigating the Safety Landscape of 1-(Perfluoro-n-hexyl)decane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Unique Profile of 1-(Perfluoro-n-hexyl)decane
1-(Perfluoro-n-hexyl)decane, a semifluorinated alkane, represents a class of compounds with burgeoning interest in the pharmaceutical and biomedical fields. These molecules, characterized by a perfluorinated segment linked to a hydrocarbon chain, exhibit unique physicochemical properties, including high gas solubility, chemical inertness, and low surface tension.[1] Such attributes make them promising candidates as drug delivery vehicles, particularly in ophthalmology and for respiratory therapies.[1][2] However, the very stability that makes these compounds attractive also necessitates a thorough understanding of their safety profile and handling requirements.
This guide provides a comprehensive overview of the material safety data for 1-(Perfluoro-n-hexyl)decane, drawing upon available information for structurally similar compounds and the broader class of fluorinated hydrocarbons. It is designed to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of experimental outcomes.
Physicochemical Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. The following table summarizes the key physicochemical data for 1-(Perfluoro-n-hexyl)decane.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁F₁₃ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 460.32 g/mol | Santa Cruz Biotechnology[3] |
| Appearance | Colorless liquid | Inferred from related compounds |
| Boiling Point | 105-106 °C @ 3 mmHg | Fluoryx Labs[4] |
| Density | 1.29 g/cm³ @ 20 °C | Fluoryx Labs[4] |
| Flash Point | > 80 °C | Fluoryx Labs[4] |
| Solubility | Insoluble in water | Inferred from related compounds |
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon direct contact.[5]
-
Eye Irritation: Can cause serious eye irritation.[5]
-
Respiratory Tract Irritation: Inhalation of mists or vapors may cause respiratory irritation.[5][6]
It is important to note that semifluorinated alkanes are generally considered to have low acute toxicity.[2] However, their persistence in biological systems is a subject of ongoing research, with some evidence suggesting the potential for bioaccumulation.[7]
The following DOT script visualizes a simplified hazard identification workflow for handling semifluorinated alkanes like 1-(Perfluoro-n-hexyl)decane.
Caption: Hazard Identification and Control Workflow for Semifluorinated Alkanes.
Toxicological Profile: A Nuanced Perspective
The toxicological profile of semifluorinated alkanes is a critical area of study for drug development professionals. While generally exhibiting low acute toxicity, their biopersistence warrants careful consideration.[7]
-
Acute Toxicity: Studies on similar semifluorinated alkanes have shown a very low acute toxicity profile.[2]
-
Irritation: As indicated by data on analogous compounds, the primary health effects are expected to be irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[5]
-
Chronic Exposure and Bioaccumulation: The high stability of the perfluorinated chain raises concerns about potential bioaccumulation with repeated or long-term exposure.[7] Research on perfluorohexyloctane (F6H8), a related compound, suggests that it can persist in biological systems and may influence cellular processes.[8] The long-term health implications of this persistence are not yet fully understood.
Safe Handling and Storage Protocols
Adherence to stringent safety protocols is essential when working with 1-(Perfluoro-n-hexyl)decane. The following step-by-step procedures are based on best practices for handling fluorinated hydrocarbons and analogous compounds.[5][9]
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles or a face shield to protect against splashes.
-
Skin Protection: Wear nitrile or other chemical-resistant gloves. A lab coat or chemical-resistant apron is also recommended.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
Engineering Controls
-
Ventilation: Always handle 1-(Perfluoro-n-hexyl)decane in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Storage
-
Container: Keep the container tightly closed when not in use.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
The following diagram illustrates the decision-making process for handling spills of 1-(Perfluoro-n-hexyl)decane.
Caption: Decision Tree for Spill Response of 1-(Perfluoro-n-hexyl)decane.
First Aid Measures
In the event of exposure, prompt and appropriate first aid is crucial. The following measures are recommended based on the anticipated hazards.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Explosion Hazard
1-(Perfluoro-n-hexyl)decane has a relatively high flash point (>80 °C) and is not considered highly flammable.[4] However, like all organic compounds, it will burn if exposed to a sufficiently high temperature or an ignition source.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and hydrogen fluoride.[5]
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of 1-(Perfluoro-n-hexyl)decane and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Conclusion: A Commitment to Safe Science
1-(Perfluoro-n-hexyl)decane holds significant promise for advancements in drug delivery and other biomedical applications. Realizing this potential requires a steadfast commitment to safety and responsible handling. By understanding its physicochemical properties, potential hazards, and the necessary control measures, researchers can confidently and safely explore the full capabilities of this unique compound. This guide serves as a foundational resource, but it is incumbent upon every scientist to exercise professional judgment, stay informed of emerging research, and prioritize a culture of safety in the laboratory.
References
-
Scantec Nordic. (2023, October 24). Perfluoro-n-hexadecanoic acid (PFHxDA). Retrieved from [Link]
-
Fluorinated Greenhouse Gases - EU Climate Action. (n.d.). What can I do?. Retrieved from [Link]
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
EU Climate Action. (n.d.). Fluorinated greenhouse gases. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Decane. Retrieved from [Link]
-
Chemical Research in Toxicology. (2026, February 2). Perfluorohexyloctane: More than Meets the Eye?. Retrieved from [Link]
-
PubMed Central. (2023, April 11). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Retrieved from [Link]
-
ResearchGate. (2023, April 3). (PDF) Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Retrieved from [Link]
-
PubMed. (n.d.). Toxicology of the fluoroalkenes: review and research needs. Retrieved from [Link]
-
Chemical Research in Toxicology. (2026, February 2). Perfluorohexyloctane: More than Meets the Eye?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Analytical Characterization of 1-(Perfluoro-n-hexyl)decane (F6H10) by High-Resolution NMR
Application Note: AN-NMR-F6H10-01
Abstract & Scope
This application note details the structural validation and purity assessment of 1-(Perfluoro-n-hexyl)decane (F6H10), a semi-fluorinated alkane (SFA) increasingly utilized in ophthalmology (e.g., retinal tamponades, dry eye therapies) and lipophilic drug delivery. Unlike standard hydrocarbons, F6H10 possesses a distinct amphiphilic "diblock" structure—
Introduction: The Analytical Challenge
F6H10 is a diblock molecule consisting of a rigid, hydrophobic/lipophobic perfluorinated segment and a flexible, lipophilic hydrocarbon tail. This unique structure creates a "molecular dowel" effect, stabilizing interfaces in emulsions.
Why Standard NMR Fails:
-
Solubility & Aggregation: SFAs can form micelles or aggregates in standard solvents, leading to line broadening.
-
Relaxation Dynamics: Fluorine nuclei (
F) often exhibit longer longitudinal relaxation times ( ) than protons, leading to integration errors in quantitative analysis if acquisition parameters are not optimized. -
J-Coupling Complexity: The junction between the fluorinated and hydrogenated chains introduces complex
couplings that must be decoupled or analyzed for structural confirmation.
Materials & Equipment
Reagents
-
Analyte: 1-(Perfluoro-n-hexyl)decane (F6H10), >98% purity.
-
Solvent: Chloroform-d (
) with 0.05% v/v TMS (Tetramethylsilane).-
Rationale:
is an excellent solvent for both blocks of the SFA. While fluorinated solvents (e.g., hexafluorobenzene) can be used, allows for direct referencing of H signals relative to TMS.
-
-
Internal Standard (Optional for
F qNMR): -Trifluorotoluene (TFT) or Trichlorofluoromethane ( ).
Instrumentation
-
Spectrometer: 400 MHz or higher (600 MHz recommended for resolution of higher-order multiplets).
-
Probe: Double resonance broadband probe (BBFO or BBO) capable of tuning to
F (376 MHz at 9.4 T) and H. -
Temperature: 298 K (
).
Experimental Protocols
Protocol 1: Sample Preparation
Objective: Ensure complete solvation and prevent aggregate-induced line broadening.
-
Weighing: Accurately weigh 15-20 mg of F6H10 into a clean vial.
-
Solvation: Add 0.6 mL of
.-
Critical Step: Vortex for 30 seconds. Inspect for "schlieren" lines or phase separation. F6H10 is dense (
); ensure the solution is homogenous.
-
-
Transfer: Transfer to a 5mm high-precision NMR tube.
-
Degassing (Optional): For high-precision
measurements, degas with nitrogen to remove paramagnetic dissolved oxygen.
Protocol 2: H NMR Acquisition
Objective: Characterize the hydrocarbon tail and the diagnostic
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Acquisition Time (AQ): 3.0 s.
-
Relaxation Delay (D1): 2.0 s (Total recycle time ~5s).
-
Scans (NS): 16 or 32.
-
Processing: Exponential multiplication (LB = 0.3 Hz).
Diagnostic Logic:
The
Protocol 3: F NMR Acquisition (Quantitative)
Objective: Characterize the perfluorinated block and quantify purity.
-
Pulse Sequence: zgig (Inverse gated
H decoupling) to eliminate F-H coupling and simplify integration. -
Spectral Width: 100 ppm (-70 to -170 ppm).
-
Offset (O1P): -120 ppm.
-
Relaxation Delay (D1): 20 s .
-
Causality: Terminal
groups have values up to 2-3 seconds. To achieve <1% error, D1 must be .[1]
-
-
Scans (NS): 64.
-
Referencing: Calibrate relative to internal
(0 ppm) or use the substitution method (calibrated previously).
Workflow Visualization
Figure 1: Analytical workflow for complete structural characterization of F6H10.
Data Interpretation & Reference Tables
Molecular Structure Assignment
Structure:
H NMR Chemical Shifts (in )
| Position | Assignment | Shift ( | Multiplicity | Integral (Expected) | Diagnostic Note |
| j | Terminal | 0.88 | Triplet ( | 3H | Standard alkane terminus. |
| i | Bulk | 1.25 - 1.35 | Broad Multiplet | 14H | Overlapping methylene envelope. |
| h | 1.58 - 1.65 | Quintet | 2H | Shielded from F-induction. | |
| g | 2.00 - 2.10 | Multiplet | 2H | CRITICAL: Downfield shift due to adjacent |
F NMR Chemical Shifts (Unreferenced/Relative)
| Position | Assignment | Shift ( | Integral (Expected) | Diagnostic Note |
| a | Terminal | -81.2 | 3F | Sharp singlet (if decoupled). |
| b-e | Bulk | -122.0 to -126.5 | 8F | Overlapping region. |
| f | -114.5 | 2F | CRITICAL: Distinctive shift due to adjacent hydrocarbon chain. |
*Note: Shifts are relative to
Advanced Characterization: 2D HOESY
Protocol 4: Heteronuclear Overhauser Effect Spectroscopy
To definitively prove the covalent bond between the fluorinated and hydrogenated blocks (and rule out a physical mixture of perfluorohexane and decane), perform
-
Setup: Tune probe to
F on the observe channel and H on the decouple channel. -
Observation: Look for a cross-peak between the
-Methylene protons (2.05 ppm) and the -Difluoro fluorines (-114.5 ppm) . -
Significance: The existence of this NOE cross-peak confirms the spatial proximity (< 5 Å) of the two distinct chains, validating the diblock structure.
Structural Logic Diagram
Figure 2: Structural logic linking chemical architecture to diagnostic NMR signals.
References
-
Bron, A. J., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics. Link
-
PubChem. (2023). 1H,1H,2H-Perfluoro-1-decene Compound Summary (Precursor/Analog Data). National Library of Medicine. Link
-
Napoli, M., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. Link
Sources
Measuring the Interfacial Tension of 1-(Perfluoro-n-hexyl)decane: A Detailed Application Note and Protocol Guide
Introduction: The Unique Interfacial Properties of Semifluorinated Alkanes
1-(Perfluoro-n-hexyl)decane, a semifluorinated alkane (SFA), represents a class of molecules with intriguing interfacial properties. These linear alkanes consist of a perfluorinated segment and a hydrogenated segment, leading to their unique behavior at liquid-liquid interfaces. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate measurement of the interfacial tension (IFT) of 1-(Perfluoro-n-hexyl)decane, particularly against water. Understanding the IFT of this compound is critical for its application in areas such as drug delivery, ophthalmology, and advanced materials science.
Semifluorinated alkanes like 1-(Perfluoro-n-hexyl)decane are known to exhibit lower interfacial tensions against water compared to their non-fluorinated or perfluorinated counterparts. This phenomenon is attributed to the dipole that forms at the junction of the fluorinated and hydrogenated segments of the molecule, which influences its orientation and interaction with polar liquids like water.[1] The distinct properties of the fluorinated (lipophobic and hydrophobic) and hydrogenated (lipophilic and hydrophobic) chains drive their self-assembly at interfaces, a behavior crucial for the formation of stable emulsions and monolayers.
This guide will delve into the theoretical underpinnings of interfacial tension and provide detailed, step-by-step protocols for three widely accepted measurement techniques: the Pendant Drop method, the Du Noüy Ring method, and the Wilhelmy Plate method.
Physicochemical Properties of 1-(Perfluoro-n-hexyl)decane
A thorough understanding of the physical and chemical properties of 1-(Perfluoro-n-hexyl)decane is essential for accurate interfacial tension measurements.
| Property | Value | Source |
| Synonyms | F6H10, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |
| CAS Number | 147492-59-9 | |
| Molecular Formula | C₁₆H₂₁F₁₃ | |
| Molecular Weight | 460.32 g/mol | |
| Density | Approximately 1.291 g/cm³ at 20°C | |
| Boiling Point | 105-106 °C at 3 mmHg | |
| Appearance | Colorless liquid |
Expected Interfacial Tension
Methodologies for Interfacial Tension Measurement
The choice of method for measuring interfacial tension depends on factors such as the nature of the liquids, the required precision, and the available equipment. Below are detailed protocols for three robust methods.
Pendant Drop Tensiometry
This optical method is based on the analysis of the shape of a drop of one liquid suspended in another. The shape of the pendant drop is determined by the balance between gravity, which elongates the drop, and the interfacial tension, which tends to maintain a spherical shape.[3][4][5]
The shape of the drop is described by the Young-Laplace equation, which relates the pressure difference across the curved interface to the surface tension and the principal radii of curvature.[6] By capturing an image of the drop and using sophisticated software to analyze its profile, the interfacial tension can be calculated with high accuracy.
Caption: Workflow for Pendant Drop Tensiometry.
-
Equipment Preparation:
-
Thoroughly clean the syringe and needle to be used for forming the drop. It is recommended to rinse with a suitable solvent (e.g., isopropanol), followed by deionized water, and then dry completely.
-
Clean the optical cuvette that will hold the bulk liquid (water) using a similar procedure.
-
-
Sample Preparation:
-
Fill the syringe with 1-(Perfluoro-n-hexyl)decane, ensuring no air bubbles are present.
-
Fill the cuvette with high-purity, deionized water.
-
-
Measurement Procedure:
-
Mount the syringe on the tensiometer.
-
Immerse the tip of the needle into the water in the cuvette.
-
Carefully dispense a drop of 1-(Perfluoro-n-hexyl)decane from the needle. Given that 1-(Perfluoro-n-hexyl)decane is denser than water, a pendant drop will form.
-
Adjust the drop size to ensure it is stable and has a distinct "pendant" shape.
-
Allow the system to equilibrate for a few minutes.
-
Capture a high-resolution image of the drop using the tensiometer's camera.
-
-
Data Analysis:
-
The software will automatically detect the edge of the drop profile.
-
The software then fits the Young-Laplace equation to the experimental drop shape.
-
The interfacial tension is calculated based on the best fit.
-
Repeat the measurement several times to ensure reproducibility.
-
Du Noüy Ring Method
This classical method measures the force required to detach a platinum-iridium ring from the interface of two immiscible liquids.[7] It is a robust and widely used technique, standardized by ASTM D971 for mineral oil and water.[8][9]
A platinum-iridium ring is placed at the interface and then slowly pulled upwards. The force required to pull the ring through the interface reaches a maximum just before the lamella of the denser liquid breaks. This maximum force is directly related to the interfacial tension. A correction factor is necessary to account for the volume of liquid lifted by the ring.[10]
Caption: Workflow for the Du Noüy Ring Method.
-
Equipment Preparation:
-
The platinum-iridium ring must be meticulously cleaned. This is typically done by rinsing with a suitable solvent and then flaming the ring to a red heat to burn off any organic contaminants.
-
Ensure the sample vessel is clean.
-
-
Sample Preparation:
-
Add the less dense liquid (water) to the sample vessel.
-
Carefully layer the denser liquid (1-(Perfluoro-n-hexyl)decane) below the water to create a distinct interface.
-
-
Measurement Procedure:
-
Attach the cleaned ring to the tensiometer's balance.
-
Lower the ring so that it passes through the interface and is submerged in the lower phase (1-(Perfluoro-n-hexyl)decane).
-
Slowly raise the platform holding the sample vessel, bringing the ring towards the interface.
-
Continue to raise the ring at a slow, constant rate. A liquid lamella will form and be pulled upwards.
-
The force measured by the balance will increase to a maximum and then decrease as the lamella begins to break.
-
The tensiometer records this maximum force.
-
-
Data Analysis:
-
The software calculates the interfacial tension using the maximum force and the dimensions of the ring, applying the necessary correction factor.
-
Perform multiple measurements to ensure accuracy and precision.
-
Wilhelmy Plate Method
This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid-liquid interface.[7][11] It is a versatile and accurate method for determining both surface and interfacial tension.
A vertically oriented plate is brought to the interface of the two liquids. The force acting on the plate is a combination of the gravitational force on the plate and the wetting force due to interfacial tension. By knowing the dimensions of the plate and ensuring complete wetting (a contact angle of zero), the interfacial tension can be determined from the measured force.[12]
Caption: Workflow for the Wilhelmy Plate Method.
-
Equipment Preparation:
-
Clean the platinum plate thoroughly using a suitable solvent and by flaming it to ensure a high-energy surface for complete wetting.
-
Use a clean sample vessel.
-
-
Sample Preparation:
-
Create a distinct interface between water and 1-(Perfluoro-n-hexyl)decane in the sample vessel.
-
-
Measurement Procedure:
-
Suspend the cleaned plate from the tensiometer's balance.
-
Lower the plate until it just touches the interface of the two liquids.
-
The force exerted on the plate by the interfacial tension will be measured by the balance.
-
The plate is typically immersed to a known depth to account for buoyancy forces.
-
-
Data Analysis:
-
The interfacial tension is calculated from the measured force, the perimeter of the plate, and the contact angle (which is assumed to be zero for a properly cleaned platinum plate).
-
Multiple readings should be taken to ensure the reliability of the results.
-
Data Summary and Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| Pendant Drop | Optical analysis of drop shape | Small sample volume, non-destructive, dynamic measurements possible | Requires accurate density values, sensitive to vibrations |
| Du Noüy Ring | Force to detach a ring | Well-established, standardized (ASTM D971) | Ring can be easily damaged, requires correction factors |
| Wilhelmy Plate | Force on a plate at the interface | Accurate, simple principle, can measure advancing and receding contact angles | Requires larger sample volume, plate must be perfectly clean |
Conclusion and Best Practices
The accurate measurement of the interfacial tension of 1-(Perfluoro-n-hexyl)decane is crucial for its effective application in various scientific and industrial fields. The Pendant Drop, Du Noüy Ring, and Wilhelmy Plate methods all provide reliable means of determining this important parameter. The choice of method will depend on the specific experimental requirements and available instrumentation.
For all methods, meticulous cleaning of all components that come into contact with the samples is paramount to obtaining accurate and reproducible results. Given the high density of 1-(Perfluoro-n-hexyl)decane, careful handling and layering of the liquids are necessary to create a clean and stable interface. It is also recommended to perform measurements in a temperature-controlled environment, as interfacial tension is temperature-dependent.
By following the detailed protocols outlined in this application note, researchers can confidently and accurately characterize the interfacial properties of 1-(Perfluoro-n-hexyl)decane, paving the way for its innovative use in drug development and materials science.
References
-
Reis, P. M., et al. (2020). Liquid–liquid interfaces: Water–perfluoroalkanes and water–perfluoroalkylalkanes, experimental interfacial tensions and molecular simulation. The Journal of Chemical Physics, 153(7), 074704. [Link]
-
Zeppieri, S., et al. (2001). Interfacial Tension of Alkane + Water Systems. Journal of Chemical & Engineering Data, 46(5), 1086–1088. [Link]
-
University of Lisbon. (2020). Liquid–liquid interfaces: Water–perfluoroalkanes and water–perfluoroalkylalkanes, experimental interfacial tensions and molecular simulation. ULisboa Research Portal. [Link]
-
Meinert, C., & Roy, T. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1219. [Link]
-
DataPhysics Instruments. (n.d.). How does the Wilhelmy plate method work?. [Link]
-
Krafft, M. P., et al. (2018). Cosurfactant Effect of a Semifluorinated Alkane at a Fluorocarbon/Water Interface: Impact on the Stabilization of Fluorocarbon-in-Water Emulsions. Langmuir, 34(28), 8345–8354. [Link]
-
KRÜSS Scientific. (n.d.). Pendant drop. [Link]
-
Goebel, A., & Lunkenheimer, K. (1997). Interfacial tension of the water/n-alkane interface. Langmuir, 13(2), 369–372. [Link]
-
Levinger, N. E., & Benderskii, A. V. (2015). Semifluorinated Alkanes at the Air-Water Interface: Tailoring Structure and Rheology at the Molecular Scale. The Journal of Physical Chemistry B, 119(35), 11636–11645. [Link]
-
Biolin Scientific. (2021, January 5). Wilhelmy plate method for contact angle measurement. [Link]
-
Berry, J. D., et al. (2015). Measurement of surface and interfacial tension using pendant drop tensiometry. Journal of Colloid and Interface Science, 454, 226–237. [Link]
-
DataPhysics Instruments. (n.d.). ASTM D971 - Measurement of interfacial tension with a ring. [Link]
-
Li, D., et al. (2014). Improvements on full-profile fitting pendent drop method used for surface tension measurement. Applied Mechanics and Materials, 543-547, 892-895. [Link]
-
KRÜSS Scientific. (n.d.). Du Noüy ring method. [Link]
-
Biolin Scientific. (2020, September 1). Pendant drop method for surface tension measurements. [Link]
-
Ebatco Lab Services. (n.d.). Surface/Interfacial Tension. [Link]
-
Wikipedia. (n.d.). Wilhelmy plate. [Link]
-
Kandil, M. E. (2023, March 6). Effects of Molecular Size and Orientation on the Interfacial Properties and Wetting Behavior of Water/ N -Alkane Systems. Scholars' Mine. [Link]
-
CSC Scientific. (2018, July 16). Surface Tension by duNouy Rings or Wilhelmy Plates – Which to Choose?. [Link]
-
DataPhysics Instruments. (n.d.). How does the pendant drop method work?. [Link]
-
van Oss, C. J. (2006). Chapter Six The Interfacial Tension/Free Energy of Interaction between Water and Two Different Condensed-Phase Entities, i, Immersed in Water, w. Interface Science and Technology, 233–242. [Link]
-
Pro-Lehrsysteme. (n.d.). Surface tension with the ring method (Du Nouy method). [Link]
-
Lab Instrument Solution. (2011, September 2). Du Noüy ring Method. [Link]
-
Eastoe, J., et al. (2002). Interfacial Properties of Fluorocarbon and Hydrocarbon Phosphate Surfactants at the Water−CO2 Interface. Langmuir, 18(16), 6161–6166. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pendant drop | KRÜSS Scientific [kruss-scientific.com]
- 4. researchers.ms.unimelb.edu.au [researchers.ms.unimelb.edu.au]
- 5. biolinscientific.com [biolinscientific.com]
- 6. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 7. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 11. Wilhelmy plate - Wikipedia [en.wikipedia.org]
- 12. biolinscientific.com [biolinscientific.com]
Troubleshooting & Optimization
Improving the long-term stability of semifluorinated alkane formulations
Technical Support Center: Semifluorinated Alkane (SFA) Formulations
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Long-term Stability & Troubleshooting of SFA Vehicles (F6H8, F4H5)
Welcome to the SFA Formulation Hub
You are likely here because your "water-free" formulation is behaving unexpectedly—volume loss, precipitation, or container deformation. Unlike aqueous solutions or traditional oils, Semifluorinated Alkanes (SFAs) like Perfluorohexyloctane (F6H8) and Perfluorobutylpentane (F4H5) possess a unique "amphiphilic" nature (fluorophilic + lipophilic) that defies standard pharmaceutical logic.
This guide treats your formulation as a system of thermodynamic equilibria. We do not guess; we analyze phase behavior, material interaction, and solubility limits.
Module 1: Physical Stability & Volatility Management
User Query: "My stability samples are losing volume, but the seals are intact. Is the drug degrading?"
Root Cause Analysis: SFAs are chemically inert but physically volatile. The volume loss is rarely chemical degradation; it is almost certainly vapor transmission or material sorption .
-
F4H5 (Perfluorobutylpentane) has a high vapor pressure (~45 mbar at 20°C).
-
F6H8 (Perfluorohexyloctane) is less volatile (~3 mbar at 20°C) but still permeates low-density polymers over time.
Troubleshooting Protocol: The "Closed-System" Verification
-
Gravimetric Tracking: Do not rely on visual volume checks. Weigh samples on Day 0, 7, 14, and 30.
-
Material Permeation Test:
-
Compare weight loss in Glass (Control) vs. LDPE/HDPE (Test).
-
Criterion: If Glass
but Plastic , your SFA is migrating through the bottle wall.
-
Decision Matrix: Selecting the SFA based on Volatility
Figure 1: SFA Selection Logic based on required residence time and volatility profiles.
Module 2: API Solubility & Precipitation
User Query: "My Cyclosporine A dissolved initially but crystallized after 1 week at 4°C. Why?"
Root Cause Analysis: SFAs are not oils. They solubilize drugs via weak dipole-dipole interactions, not hydrophobic bonding. They have a steep temperature-dependent solubility curve.
-
Saturation Supercooling: You likely dissolved the API at elevated temps (or using a cosolvent like ethanol) and created a supersaturated solution that crashed out upon cooling.
Data Table: Solubility Benchmarks (at 25°C) Note: Values are approximate and dependent on specific API polymorphs.
| API | Solubility in Pure F6H8 | Solubility in F6H8 + 1% Ethanol | Solubility in Castor Oil (Comparison) |
| Cyclosporine A | ~0.05 mg/mL (Poor) | > 1.0 mg/mL (High) | ~20 mg/mL |
| Tacrolimus | < 0.01 mg/mL | ~ 0.5 mg/mL | ~15 mg/mL |
| Omega-3 FA | Miscible (High) | Miscible | Miscible |
Troubleshooting Protocol: Saturation Equilibrium
-
The "Shake-Flask" Method:
-
Add excess API to the SFA.
-
Stir for 72 hours at the target storage temperature (e.g., 25°C). Do not heat to speed it up.
-
Filter (0.2 µm PTFE) and assay the filtrate. This is your thermodynamic limit (
).
-
-
Cosolvent Titration:
-
If
is too low, add Ethanol (EtOH) in 0.5% increments. -
Warning: Ethanol increases solubility but decreases the stability of the SFA-Plastic interface (see Module 3).
-
Module 3: Packaging & Material Compatibility
User Query: "The dropper tip of my bottle is swelling and the cap won't fit back on."
Root Cause Analysis: SFAs are highly lipophilic and fluorophilic.[1] They can partition into low-density polymers (sorption), causing swelling.
-
Incompatible: LDPE (Low-Density Polyethylene), Silicone, PVC.
-
Compatible: Glass, HDPE (High-Density Polyethylene), PP (Polypropylene) - usually.
Experimental Workflow: Swelling & Leaching Test
Figure 2: Material Compatibility Screening Workflow. High swelling indicates potential for bottle deformation or dose inaccuracy.
Module 4: Sterilization & Manufacturing
User Query: "Can I autoclave my SFA formulation? It's water-free, so hydrolysis isn't a risk."
Direct Answer: NO. Do not autoclave.
-
Pressure Risk: The high vapor pressure of SFAs (especially F4H5) inside a sealed bottle during autoclaving can cause explosion or seal failure.
-
Phase Separation: If you use cosolvents (ethanol), heat can disrupt the micellar/solution structure.
Correct Protocol: Sterile Filtration
-
Filter Type: Use PTFE or PVDF (hydrophobic) membranes.
-
Avoid: Cellulose Acetate (incompatible with some organic solvents) or PES (often hydrophilic).
-
Bubble Point Test: Note that SFAs have very low surface tension (~20 mN/m). This drastically changes the "bubble point" pressure compared to water. You must validate the integrity test values specifically for the SFA vehicle.
References & Authoritative Grounding
-
Gehlsen, U., et al. (2017). "Cyclosporine A-loaded semifluorinated alkanes: A novel carrier for the topical treatment of dry eye disease." Graefe's Archive for Clinical and Experimental Ophthalmology. (Demonstrates F6H8 efficacy and solubility profiles).
-
Novaliq GmbH. "EyeSol® Technology: The first water-free technology for ophthalmic products."[2] (Explains the mechanism of SFA monolayers and residence time).
-
Chachaj-Brekiesz, A., et al. (2019). "Perfluorohexyloctane (F6H8) as a delivery agent for cyclosporine A in dry eye syndrome therapy."[3] Colloids and Surfaces B: Biointerfaces. (Detailed physicochemical interactions).
-
Kautz, J., et al. (2020). "Interactions of Perfluorohexyloctane With Polyethylene and Polypropylene Pharmaceutical Packaging Materials."[4] Journal of Pharmaceutical Sciences. (Critical data on HDPE/LDPE compatibility).
Sources
- 1. Semi-fluorinated alkanes as carriers for drug targeting in acute respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Home - Novaliq [novaliq.com]
- 3. Perfluorohexyloctane (F6H8) as a delivery agent for cyclosporine A in dry eye syndrome therapy - Langmuir monolayer study complemented with infrared nanospectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of Perfluorohexyloctane With Polyethylene and Polypropylene Pharmaceutical Packaging Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting "Perfluorohexyloctane" eye drop formulation challenges
Technical Support Hub: Perfluorohexyloctane ( ) Formulation
Status: Operational
Lead Scientist: Senior Application Specialist
Topic: Troubleshooting Formulation, Sterilization, and Packaging of
Physicochemical Integrity & Handling
Context: Unlike aqueous eye drops,
Quick Reference Data
| Property | Value | Critical Implication |
| Density | ~1.33 g/cm³ | Drops are heavier than water; gravimetric filling must account for this.[6] |
| Surface Tension | ~20 mN/m | Extremely low.[6] Spreads instantly. Standard "drop count" calculations will fail (drops are smaller). |
| Refractive Index | ~1.34 | Similar to water (1.33).[6] Minimal visual blurring for patients. |
| Water Solubility | < | Practically insoluble.[5][6] It is a "Water-Free" system.[7] |
Troubleshooting Guide
Q: Why are my drop volumes inconsistent during dosing studies?
-
Diagnosis: Low Surface Tension Effect. [5]
-
The Science: Standard aqueous eye droppers are calibrated for fluids with a surface tension of ~72 mN/m (water).
has a surface tension of ~20 mN/m. This lack of cohesive force means the liquid "falls" out of the tip prematurely, creating a significantly smaller drop volume (approx. 10–15 µL vs. the standard 30–50 µL). -
Corrective Action:
-
Do not use standard aqueous drop counters.
-
Use positive displacement pipettes for analytical aliquoting.
-
For clinical packaging, validate a specific low-surface-tension dropper tip (often with a smaller orifice) to ensure consistent dosing.
-
Q: I see "schlieren" or wavy lines when mixing
-
Diagnosis: Refractive Index Mixing.
-
The Science: While
is amphiphilic and dissolves many lipids (e.g., triglycerides), transient optical distortions occur due to density differences during mixing. -
Corrective Action: Continue agitation. If the solution does not clear, the lipid may be too polar.
has a "fluorous" domain that repels highly polar substances. It is generally immiscible with water and miscible with ethanol/hexane .
Compatibility & Packaging (The "Leaching" Issue)
Context: This is the most frequent failure point. SFAs are aggressive solvents toward certain polymers.
Q: My stability samples in LDPE bottles are collapsing (paneling) or losing weight.
-
Diagnosis: Polymer Sorption & Permeation.
-
The Science:
is a small, non-polar molecule. It can diffuse into the amorphous regions of Low-Density Polyethylene (LDPE).-
Sorption: The plastic absorbs the liquid, swelling and softening the bottle.
-
Permeation: The liquid evaporates through the bottle wall over time.
-
Reference: Studies indicate SFAs can lower the melting point of PE and PP, indicating plasticization (Falk et al., 2020).
-
-
Corrective Action:
-
Switch Material: Use High-Density Polyethylene (HDPE) or Glass (Type I). HDPE has higher crystallinity, reducing permeation.
-
Verify Cap Liners: Ensure cap liners are not standard foam/LDPE. Use Teflon (PTFE)-faced liners.
-
Q: I detected unexpected peaks in my GC-MS analysis of the stability samples.
-
Diagnosis: Extractables/Leachables (E&L).
-
The Science: Because
is an excellent solvent for lipophilic compounds, it will leach additives (plasticizers, antioxidants) from non-compatible tubing or gaskets used during manufacturing. -
Corrective Action:
-
Replace all manufacturing tubing with PTFE (Teflon) or FEP .
-
Avoid silicone tubing (high swelling risk).
-
Conduct a controlled extraction study on the final container closure system (CCS).
-
Visual Logic: Packaging Decision Tree
Figure 1: Decision matrix for container selection. HDPE is the standard compromise between squeezability and chemical resistance.
Sterilization & Manufacturing
Context:
Q: Can I autoclave the final product?
-
Answer: NO.
-
The Science:
-
Thermal Expansion: SFAs have a high coefficient of thermal expansion. Autoclaving a sealed bottle may cause it to burst or deform.
-
Immiscibility: Steam sterilization relies on moisture transfer. Since
is water-free, steam cannot penetrate the liquid to kill microbes effectively in the same way it does for aqueous solutions.
-
-
Corrective Action: Use Aseptic Processing with Sterile Filtration .
Q: The filtration process is extremely slow, or the filter locks up.
-
Diagnosis: Bubble Point / Membrane Mismatch. [6]
-
The Science:
-
Corrective Action:
-
Membrane Selection: Use Hydrophobic PTFE or PVDF (0.2 µm).
-
Pre-Wetting: Ensure the filter is dry or pre-wetted with a compatible solvent (though dry hydrophobic PTFE usually works instantly with
). -
Integrity Testing: Do not use the standard water-bubble point test. You must validate a product-wetted integrity test or use an alcohol-based bubble point value correlated to the specific surface tension of
.
-
Visual Logic: Manufacturing Workflow
Figure 2: Validated workflow for F6H8 manufacturing. Note the exclusion of heat sterilization.
Analytical Troubleshooting
Q: My retention times on the GC shift, or I see "ghost" peaks.
-
Diagnosis: Sample Volatility & Carryover.
-
The Science:
is highly volatile. If the injector temperature is too high, or if the split ratio is incorrect, you may saturate the column or lose the sample before it enters the column properly. -
Corrective Action:
-
Use a Headspace GC method if quantifying impurities to avoid matrix effects.
-
If doing direct injection, ensure a high split ratio and verify the solvent delay to prevent detector saturation.
-
References
-
FDA Center for Drug Evaluation and Research. (2023). Integrated Review: Miebo (Perfluorohexyloctane Ophthalmic Solution).[9][10] Application No. 216675.[9]
-
Falk, M., et al. (2020).[11] Interactions of Perfluorohexyloctane With Polyethylene and Polypropylene Pharmaceutical Packaging Materials.[11] Journal of Pharmaceutical Sciences.
-
Steven, P., et al. (2015). Semifluorinated Alkane Eye Drops for Treatment of Dry Eye Disease—A Prospective, Randomized Clinical Trial. Current Eye Research.
-
PubChem. (n.d.). Perfluorohexyloctane Compound Summary. National Library of Medicine.
Sources
- 1. Deciphering the Action of Perfluorohexyloctane Eye Drops to Reduce Ocular Discomfort and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorohexyloctane | C14H17F13 | CID 10477896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bausch.com [bausch.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Perfluorohexyloctane | 133331-77-8 | Benchchem [benchchem.com]
- 6. Perfluorooctane (CAS 307-34-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. ajmc.com [ajmc.com]
- 8. What is the mechanism of Perfluorohexyloctane? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
Handling and storage recommendations for "1-(Perfluoro-n-hexyl)decane"
Welcome to the technical support guide for 1-(Perfluoro-n-hexyl)decane (CAS 147492-59-9). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and application of this unique fluorinated compound. As a semi-segmented hydrocarbon-fluorocarbon, its distinct physical properties, such as high density and immiscibility with both aqueous and hydrocarbon phases, necessitate specific protocols to avoid common experimental pitfalls.
This guide provides direct answers to frequently asked questions and offers robust troubleshooting workflows for issues that may arise during your experiments.
Physicochemical Data Summary
For quick reference, the key physical and chemical properties of 1-(Perfluoro-n-hexyl)decane are summarized below. Understanding these properties is fundamental to its correct application and handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁F₁₃ | [1][2] |
| Molecular Weight | 460.32 g/mol | [1][2][3] |
| Appearance | Colorless Liquid | [4] |
| Density | ~1.29 g/cm³ at 20°C | [3][5] |
| Boiling Point | 105-106 °C at 3 mm Hg | [3][5] |
| Flash Point | > 80 °C (>110 °C reported by some sources) | [3][5] |
| Water Solubility | Insoluble | [4][6] |
| Chemical Class | Fluorohydrocarbon, Nonionic Surfactant | [1][7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the routine handling, storage, and disposal of 1-(Perfluoro-n-hexyl)decane.
1. What are the correct storage conditions for 1-(Perfluoro-n-hexyl)decane?
Proper storage is crucial for maintaining the chemical integrity and ensuring the safety of laboratory personnel.
-
Temperature & Environment: Store the compound in a cool, dry, and well-ventilated area.[8][9] A recommended storage temperature for similar, though more volatile, alkanes is 4°C, which is a safe practice to adopt.[10]
-
Container: Always keep the container tightly closed to prevent contamination and potential evaporation, although the compound has a low vapor pressure.[6][8][11]
-
Incompatibilities: Store away from strong oxidizing agents.[8] While chemically stable under normal conditions, avoiding contact with highly reactive chemicals prevents unforeseen hazardous reactions.[8]
2. What personal protective equipment (PPE) is required for handling?
Standard laboratory good practices should be followed to minimize exposure.
-
Eye and Face Protection: Wear safety goggles with side protection or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves tested according to standards like EN 374.[10] Given its fluorinated nature, fluoroelastomer gloves are an excellent choice, though nitrile gloves may be suitable for short-duration handling. Always check with the glove manufacturer for specific chemical compatibility.
-
Skin and Body Protection: A standard lab coat is required. Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the work area.[8][9]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any fumes or mists.[8]
3. What materials are compatible and incompatible with this compound?
For experimental setups and storage, material compatibility is key.
-
Compatible Materials: Glass (borosilicate) and PTFE (Teflon) are generally excellent choices for handling and storing fluorinated compounds due to their chemical inertness.
-
Incompatible Materials: Avoid strong oxidizing agents.[8] While specific data for 1-(Perfluoro-n-hexyl)decane is limited, perfluorinated compounds can react with alkali metals.[6] It is also prudent to test compatibility with certain elastomers or plastics which may swell or degrade upon prolonged contact.
4. How should I dispose of 1-(Perfluoro-n-hexyl)decane waste?
This compound is a per- and polyfluoroalkyl substance (PFAS). PFAS are known as "forever chemicals" due to their extreme persistence in the environment.[12][13] Standard disposal methods are often inadequate.
-
Do NOT Dispose Down the Drain: Its insolubility in water and persistence make this an unacceptable disposal route.[12]
-
Professional Disposal Required: All waste containing this compound must be treated as hazardous waste. It should be collected in appropriate, sealed containers and handled by a licensed environmental waste disposal company.[6]
-
Current Disposal Technologies: The U.S. EPA's interim guidance on PFAS disposal identifies thermal destruction (incineration), landfills, and underground injection as current technologies.[14] High-temperature incineration (typically >1,100°C) is considered a more permanent solution, as it aims to break the strong carbon-fluorine bonds.[13][15] However, this must be done in specialized facilities to prevent the release of harmful byproducts.[12][16] Always consult your institution's environmental health and safety (EHS) office for specific local and national regulations.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during experiments involving 1-(Perfluoro-n-hexyl)decane.
Scenario 1: Incomplete or Slow Phase Separation
Problem: I am using 1-(Perfluoro-n-hexyl)decane as a dense, immiscible phase in an extraction, but the separation from the aqueous or hydrocarbon layer is very slow, or a cloudy interface remains.
Causality: This issue typically stems from two primary properties of the compound:
-
High Density: With a density of ~1.29 g/cm³, it will efficiently form the bottom layer beneath both aqueous (~1.0 g/cm³) and common organic solvents like decane (~0.73 g/cm³).[3][4][5]
-
Surfactant Properties: As a nonionic surfactant, it can stabilize droplets at the interface, leading to the formation of an emulsion which hinders clean phase separation.[1][7] Vigorous mixing or vortexing exacerbates this effect.
Step-by-Step Solution Protocol:
-
Modify Mixing Technique: Instead of vigorous shaking or vortexing, use gentle inversion of the vessel for 1-2 minutes to facilitate mass transfer without introducing excessive shear forces that promote emulsification.
-
Employ Centrifugation: If an emulsion has already formed, centrifugation is the most effective mechanical method to break it. The significant density difference will be amplified by the centrifugal force, compelling the phases to separate.
-
Starting Parameters: A spin at 2,000 - 5,000 x g for 5-10 minutes is typically sufficient.
-
-
Use a Demulsifier (Advanced): For highly persistent emulsions, the addition of a small amount of a suitable demulsifying agent (e.g., a short-chain alcohol like isopropanol, if compatible with your system) can disrupt the interfacial tension and promote coalescence. This should be a last resort, as it alters the chemical composition of your system.
-
Thermal Shock (Use with Caution): Gently warming or cooling the mixture can sometimes destabilize an emulsion. However, be mindful of the boiling points of your components and the thermal sensitivity of your analytes.
Caption: Decision tree for resolving phase separation issues.
Scenario 2: Residue in Glassware After Cleaning
Problem: After my experiment, I followed my standard glassware cleaning protocol (e.g., water, detergent, acetone/ethanol rinse), but I suspect there is an invisible film of 1-(Perfluoro-n-hexyl)decane remaining, which could affect my next experiment.
Causality: This is a valid concern. Due to its fluorinated nature, 1-(Perfluoro-n-hexyl)decane is both hydrophobic and lipophobic. This means it repels both water and hydrocarbon-based organic solvents, making it difficult to remove with standard cleaning procedures. An invisible film can indeed remain adsorbed to the glass surface.
Step-by-Step Decontamination Protocol:
-
Initial Mechanical Removal: Disassemble your apparatus and drain as much of the compound as possible while it is still liquid.
-
Fluorinated Solvent Rinse: The most effective way to remove fluorinated compounds is to use a fluorinated solvent in which they are soluble.
-
Recommended Solvents: Perfluorohexane or other similar fluorinated ethers are good candidates.[17]
-
Procedure: Perform an initial rinse with a small volume of the fluorinated solvent. Collect this rinse as hazardous fluorinated waste.
-
-
Polar Organic Solvent Rinse: Following the fluorinated solvent rinse, wash the glassware with a polar organic solvent like acetone or isopropanol. This will remove the fluorinated solvent.
-
Standard Aqueous Wash: Now, proceed with your standard laboratory wash protocol using detergent and hot water.
-
Final Rinse and Drying: Rinse thoroughly with deionized water and dry completely, either in an oven or by air drying.
This multi-step process ensures that the fluorinated residue is first solubilized and removed, allowing the subsequent standard cleaning steps to be effective.
Sources
- 1. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Perfluoro-n-hexyl)decane | CAS 147492-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Fluorinated compounds,CAS#:147492-59-9,1-(全氟-n-己基)癸烷,1-(perfluoro-n-hexyl)decane [en.chemfish.com]
- 4. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluoryx.com [fluoryx.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-(PERFLUORO-N-HEXYL)DECANE | 147492-59-9 [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. researchgate.net [researchgate.net]
- 13. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 14. epa.gov [epa.gov]
- 15. blog.wastebits.com [blog.wastebits.com]
- 16. sustainability-lab.net [sustainability-lab.net]
- 17. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Cytotoxicity and Biocompatibility of 1-(Perfluoro-n-hexyl)decane (F6H10)
Executive Summary
1-(Perfluoro-n-hexyl)decane (F6H10) represents a distinct class of fluorinated compounds known as Semi-Fluorinated Alkanes (SFAs) .[1] Unlike perfluorocarbon liquids (PFCLs) such as perfluorooctane (PFO) or perfluorodecalin (PFD), F6H10 possesses an amphiphilic structure consisting of a perfluorinated segment (
This structural duality grants F6H10 unique biocompatibility advantages: it functions as a lipophilic solvent while maintaining the inertness of fluorocarbons. Current research, particularly in ophthalmology (e.g., Novaliq’s EyeSol® technology), validates F6H10 as non-cytotoxic to retinal pigment epithelium (ARPE-19) cells, provided it is free of hydrogen-containing impurities. Its primary safety advantage over traditional PFCLs is its significantly lower specific gravity (~1.1 g/cm³ vs. 1.9 g/cm³), which reduces physical compression damage to underlying tissues during intraocular use.
Part 1: The Physicochemical Basis of Biocompatibility
To understand the cytotoxicity profile of F6H10, one must first distinguish its physical behavior from pure perfluorocarbons. Toxicity in this class of materials is rarely chemical (receptor binding) but rather physical (density-driven compression) or impurity-driven (incomplete fluorination).
Table 1: Comparative Physicochemical Properties
Data synthesized from standard rheological studies and SFA comparative literature.
| Property | F6H10 (SFA) | Perfluorooctane (PFO) | Silicone Oil (1000 cSt) | Water (Control) |
| Structure | Amphiphilic ( | Lipophobic ( | Lipophilic Polymer | Polar |
| Density (g/cm³) | ~1.12 | 1.93 | 0.97 | 1.00 |
| Surface Tension (mN/m) | ~22 | 14 | 21 | 72 |
| Refractive Index | 1.34 (Water-like) | 1.27 | 1.40 | 1.33 |
| Solubility | Dissolves lipophilic drugs | Immiscible with lipids | Immiscible | Hydrophilic |
| Cytotoxicity Risk | Low (Solvent/Vehicle) | Moderate (Physical Compression) | Low (Emulsification risk) | None |
Mechanism of Action: The "Molecular Dowel" Effect
Unlike PFO, which repels both water and lipids, F6H10 acts as a surfactant-like stabilizer without the toxicity associated with traditional surfactants (e.g., BAC).
-
The Fluorine Tail (
): Provides chemical inertness and low surface tension. -
The Hydrocarbon Tail (
): Interdigitates with phospholipid bilayers of cell membranes or lipophilic drugs.
This allows F6H10 to stabilize emulsions (e.g., stabilizing PFOB emulsions) by acting as a "dowel" between the fluorocarbon phase and the lipid phase, enhancing biocompatibility by preventing phase separation.
Part 2: Comparative Cytotoxicity Analysis
The "Extract" vs. "Direct Contact" Fallacy
A critical failure point in evaluating fluorocarbons is relying on standard ISO 10993 extraction protocols. Because F6H10 is immiscible with aqueous cell culture media (DMEM/RPMI), toxic impurities often do not leach into the media during extraction.
-
Incorrect Method: Extract Test. (Result: False Negative).
-
Correct Method: Direct Contact Test.[2] (Result: Accurate Bio-response).
Performance on ARPE-19 Cells (Retinal Pigment Epithelium)
Studies utilizing ARPE-19 cells—the gold standard for ophthalmic toxicity—demonstrate the following:
-
F6H10 (Pure): Cell viability remains >90% after 24-72 hours of direct contact. The lower density prevents the "crushing" effect seen with heavier PFCLs.
-
PFO (Pure): Viable, but prolonged contact (>48h) can lead to physical damage due to density (1.93 g/cm³).
-
Impure Fluorocarbons: Presence of H-containing impurities (e.g., incomplete fluorination products) causes rapid cell death (<30% viability) via chemical toxicity.
Key Insight: F6H10 is often used as a vehicle (e.g., in EvoTears or CyclASol technologies). In these formulations, F6H10 has shown no irritation (Draize test score 0) and no systemic absorption, as SFAs are not metabolized by the human body.
Part 3: Experimental Protocols
Protocol: Direct Contact Cytotoxicity Assay for Volatile SFAs
Standard MTT/XTT assays fail because volatile SFAs evaporate or block gas exchange. This modified protocol ensures validity.
Materials:
-
ARPE-19 or L929 Cell Line.
-
0.1% SDS (Positive Control).
-
Culture Medium (DMEM + 10% FBS).
-
Transwell Inserts or Inverted Culture Setup.
Step-by-Step Workflow:
-
Seeding: Seed ARPE-19 cells at
cells/well in a 96-well plate. Incubate 24h to reach 80% confluence. -
Exposure (Direct Contact):
-
Aspirate culture medium.
-
Apply 100 µL of F6H10 directly onto the cell monolayer.
-
Critical Step: Because F6H10 is lighter than PFO but heavier than water, it will sink if added to media, or cover cells if added alone. To prevent evaporation of the SFA and starvation of cells, add a layer of culture medium on top of the F6H10 if the setup allows, or use Transwell inserts where cells grow on the bottom of the insert and are dipped into the F6H10.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Note: Ensure the plate is sealed with Parafilm to prevent SFA evaporation.
-
-
Wash: Remove F6H10. Wash cells 2x with PBS.
-
Troubleshooting: F6H10 is hydrophobic.[1] Ensure thorough washing to remove the oil phase before adding the dye.
-
-
Quantification (XTT/MTS): Add XTT reagent. Incubate 4h. Read absorbance at 450 nm.
-
Viability Calculation:
Part 4: Regulatory & Clinical Status
Applications
-
Ophthalmology (Dry Eye & Drug Delivery): F6H10 is a key component in water-free eye drop technologies (e.g., Novaliq's EyeSol). It serves as a carrier for Cyclosporine A (CyclASol) because it dissolves the drug without requiring surfactants or preservatives, which are often the source of irritation in standard eye drops.
-
Retinal Tamponades: While PFO is the standard for intraoperative unfolding of the retina, F6H10 is explored for longer-term tamponades due to lower specific gravity (less risk of mechanical retinal damage).
Safety Profile Summary
-
Systemic Toxicity: Negligible. SFAs are chemically inert and not metabolized.[1][5]
-
Ocular Irritation: Non-irritating (Draize Score 0).
-
Refractive Index: ~1.34 (matches vitreous/water), offering superior optical clarity for patients compared to Silicone Oil (1.40).
References
-
Meinert, H., & Roy, T. (2000). Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology.[6][7] European Journal of Ophthalmology.
-
Novaliq GmbH. (2023). EyeSol® Technology: Scientific Basis and Safety Profile.[6][8] Novaliq Corporate Research.
-
Romano, M. R., et al. (2021).[9][10] Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. Translational Vision Science & Technology.
-
Bron, A. J., et al. (2019). Efficacy and Safety of Perfluorohexyloctane (F6H8) Eye Drops in Patients with Dry Eye Disease.[1] The Ocular Surface. (Note: Comparative data for SFA class safety).
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[11]
Sources
- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Technology - Novaliq [novaliq.com]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. researchgate.net [researchgate.net]
- 8. The Ophthalmologist | Smaller Drops, Bigger Impact [theophthalmologist.com]
- 9. research.unipd.it [research.unipd.it]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Semifluorinated Alkanes in Ophthalmology: From Vitreoretinal Surgery to Dry Eye Therapy
In the ever-evolving landscape of ophthalmic therapeutics and surgical aids, semifluorinated alkanes (SFAs) have emerged as a versatile class of compounds with significant clinical impact.[1][2][3] Initially recognized for their utility in complex vitreoretinal surgeries, their unique physicochemical properties have paved the way for novel applications, most notably in the management of dry eye disease (DED).[4][5][6] This guide provides a comprehensive comparative analysis of different SFAs used in ophthalmology, offering insights into their performance based on experimental data and explaining the scientific rationale behind their clinical applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising class of ophthalmic compounds.
The Unique Physicochemical Profile of Semifluorinated Alkanes
Semifluorinated alkanes are linear alkanes in which a portion of the molecule consists of a perfluorinated carbon chain (RF) and the other portion is a hydrocarbon chain (RH).[1][3] This unique molecular structure imparts a range of desirable properties for ophthalmic applications, including:
-
Biocompatibility and Inertness: SFAs with more than two fluorinated carbon atoms are generally considered biocompatible, non-immunogenic, and chemically and physiologically inert.[4]
-
Low Surface and Interfacial Tension: This characteristic allows SFAs to spread rapidly and uniformly over the ocular surface, a critical factor for both tear film stabilization and effective drug delivery.[4][7][8]
-
Amphiphilicity: The presence of both a lipophilic hydrocarbon segment and a lipophobic/hydrophobic perfluorocarbon segment allows SFAs to interact with both aqueous and lipid phases, a key feature for their function at the tear film interface.[9]
-
Excellent Solubility Profile: SFAs can dissolve lipophilic compounds, making them excellent vehicles for drugs that are poorly soluble in aqueous solutions.[1][4][10] They are also soluble in perfluorocarbon liquids (PFCLs) and silicone oils, which is advantageous in vitreoretinal surgery.[1][3][10]
-
Water-Free Nature: As non-aqueous liquids, SFA formulations do not require preservatives, which can be detrimental to the ocular surface, and they prevent the hydrolytic degradation of sensitive drugs.[7][11]
Comparative Analysis of Key Semifluorinated Alkanes in Ophthalmology
While several SFAs exist, perfluorohexyloctane (F6H8) and perfluorobutylpentane (F4H5) have garnered the most attention and are at the forefront of clinical applications in ophthalmology.[6]
| Property | Perfluorohexyloctane (F6H8) | Perfluorobutylpentane (F4H5) | Perfluorodecalin (PFD) | Silicone Oil (SO) |
| Primary Ophthalmic Use | Dry Eye Disease (Evaporative)[8][11], Vitreoretinal Tamponade[12] | Drug Delivery Vehicle (e.g., for Cyclosporine A)[4][5], Silicone Oil Removal[1] | Intraoperative tool in Vitreoretinal Surgery | Long-term Vitreoretinal Tamponade |
| Molecular Formula | C14H17F13 | C9H11F9 | C10F18 | Polydimethylsiloxane |
| Density (g/cm³) at 25°C | ~1.35 | ~1.28 | ~1.94 | ~0.97 (lighter than water) |
| Viscosity (mPa·s) at 25°C | ~2.9 | ~1.1 | ~2.7 | 1000-5000 cSt |
| Surface Tension (mN/m) | ~19 | ~17 | ~16 | ~21 |
| Key Differentiating Feature | Lower volatility, longer ocular residence time.[6] Forms a stable monolayer to reduce tear evaporation.[6] | Higher volatility, excellent spreading properties.[13] Effective solvent for lipophilic drugs.[4] | High density for retinal flattening. | Long-term tamponade effect.[14] |
Perfluorohexyloctane (F6H8): The Tear Film Stabilizer
Perfluorohexyloctane is the primary component of the first SFA-based therapy approved for the treatment of DED signs and symptoms.[6][8] Its lower volatility compared to shorter-chain SFAs allows it to form a more stable and long-lasting monolayer at the air-liquid interface of the tear film.[6] This layer effectively reduces tear evaporation, a key pathogenic factor in evaporative DED.[9][11][15]
Clinical studies have demonstrated that F6H8 significantly improves tear film stability, as measured by tear breakup time (TBUT), and reduces corneal staining in patients with evaporative DED.[11][15] In vivo studies in rabbits have shown that F6H8 leads to a sustained improvement in the lipid layer grade of the tear film.[8]
Perfluorobutylpentane (F4H5): The Efficient Drug Delivery Vehicle
Perfluorobutylpentane is utilized as a vehicle for ophthalmic drug delivery, most notably for cyclosporine A in the treatment of DED.[4][5][13] Its lower viscosity and high spreadability ensure rapid and extensive coverage of the ocular surface, which can enhance drug bioavailability.[7][13]
The water-free nature of F4H5-based formulations offers a significant advantage for drugs like cyclosporine, which are prone to degradation in aqueous environments.[7] Preclinical and clinical studies have shown that cyclosporine delivered in an F4H5 vehicle demonstrates greater corneal bioavailability and an earlier onset of action compared to conventional emulsion-based formulations.[4][5]
Experimental Protocols for Performance Evaluation
The following sections detail standardized experimental protocols for assessing the key performance parameters of SFAs in an ophthalmic context.
Measurement of Evaporation Rate
Objective: To quantify the ability of an SFA to reduce the evaporation of an aqueous solution, simulating the tear film.
Methodology:
-
Preparation: An environmental chamber is set to a constant temperature (e.g., 35°C) and humidity to mimic ocular surface conditions.[9]
-
Sample Setup: A small, cylindrical container with a surface area comparable to the human ocular surface is filled with a precise volume of buffered saline.[9]
-
Baseline Measurement: The initial weight of the container with saline is recorded using a high-precision analytical balance. The container is placed in the environmental chamber, and its weight is recorded at regular intervals (e.g., every 10 minutes) over a defined period (e.g., 100 minutes) to determine the baseline evaporation rate of saline alone.[9]
-
SFA Application: A specific volume (e.g., 11 µL, representing a single drop, or 100 µL) of the SFA to be tested is carefully layered over the surface of the saline.[9]
-
Evaporation Measurement with SFA: The weight of the container with saline and the SFA layer is recorded at the same regular intervals as the baseline measurement.
-
Data Analysis: The evaporation rate for each sample is calculated from the slope of the weight loss over time using linear regression analysis.[9] The percentage reduction in evaporation rate by the SFA is then determined by comparing it to the baseline saline evaporation rate.
Causality: The reduction in weight loss over time directly correlates with the effectiveness of the SFA layer in acting as a barrier to evaporation. This in vitro model provides a quantitative measure of a key performance indicator for SFAs intended for DED treatment.
Assessment of Ocular Surface Spreading and Interaction
Objective: To visually and quantitatively assess the spreading behavior and interaction of SFAs with the corneal surface.
Methodology:
-
Ex Vivo Model: A freshly enucleated porcine or rabbit eye is mounted with the cornea facing upwards. The corneal surface is kept moist with a balanced salt solution.
-
High-Speed Imaging: A high-speed camera is positioned to capture the interaction of a single drop of the SFA with the corneal surface.
-
Drop Instillation: A micropipette is used to dispense a precise volume of the SFA onto the center of the cornea.
-
Image Analysis: The high-speed video footage is analyzed to determine the spreading speed and the final contact angle of the SFA on the corneal surface.[8] A contact angle approaching zero indicates excellent spreading.[8]
-
In Vivo Assessment (Animal Model): In a live animal model (e.g., rabbit), a single drop of the SFA is instilled into the eye. The lipid layer grade of the tear film is assessed before and at various time points after instillation using an interferometer.[6][8]
Causality: The rapid and extensive spreading of an SFA, indicated by a low contact angle and swift coverage of the cornea, is a prerequisite for its therapeutic effect.[8] It ensures the formation of a uniform layer that can stabilize the tear film or facilitate drug absorption across the entire ocular surface.
Mechanism of Action in Dry Eye Disease: A Visual Representation
The primary mechanism by which SFAs, particularly F6H8, alleviate the signs and symptoms of evaporative DED is by supplementing and stabilizing the lipid layer of the tear film, thereby reducing tear evaporation.
Caption: Mechanism of SFA action in evaporative dry eye disease.
Biocompatibility and Safety Considerations
SFAs are generally considered to be well-tolerated and biocompatible.[4] However, as with any ophthalmic product, a thorough assessment of safety is paramount.
Biocompatibility Testing Workflow
Caption: Workflow for assessing the biocompatibility of ophthalmic SFAs.
While generally safe for topical application, the use of SFAs as long-term vitreoretinal tamponades has been associated with complications such as emulsification and inflammatory reactions in some cases.[12][16] The direct exchange of SFAs with silicone oil should be avoided as it can lead to opaque separation.[1]
Future Directions and Conclusion
Semifluorinated alkanes represent a significant advancement in ophthalmic formulations, offering solutions for both dry eye management and complex surgical procedures.[5] Their unique properties have addressed some of the limitations of conventional therapies, such as the need for preservatives and poor bioavailability of lipophilic drugs.[4][7]
Future research is likely to focus on:
-
Novel SFA structures: Synthesizing new SFAs with tailored properties for specific applications.
-
Expanded drug delivery: Exploring the use of SFAs as vehicles for a wider range of ophthalmic drugs, including those for glaucoma and retinal diseases.
-
Combination therapies: Developing formulations that combine SFAs with other active ingredients to provide synergistic therapeutic effects.
References
-
All eyes on semifluorinated alkanes: a comprehensive review of the influence of semifluorinated alkane eyedrops on tear film stabilization and drug delivery in dry eye disease. Taylor & Francis Online. [Link]
-
Semifluorinated alkane technology brings advantages for topical therapy | Ophthalmology Times - Clinical Insights for Eye Specialists. Ophthalmology Times. [Link]
-
A comprehensive review of the influence of semifluorinated alkane eyedrops on tear film stabilization and drug delivery in dry eye disease. PubMed. [Link]
-
Effect of the dry eye drop perfluorohexyloctane and comparator semifluorinated alkanes on the evaporation rate of saline in vitro. IOVS. [Link]
-
Preclinical studies evaluating the effect of semifluorinated alkanes on ocular surface and tear fluid dynamics | Request PDF. ResearchGate. [Link]
-
Semifluorinated Alkanes – A New Class of Compounds with Outstanding Properties for use in Ophthalmology. Semantic Scholar. [Link]
-
Semi-fluorinated Alkane Eye Drops Reduce Signs and Symptoms of Evaporative Dry Eye Disease After Cataract Surgery. Slack Journals. [Link]
-
Semifluorinated alkanes in dry eye disease | Optometry Times - Clinical News & Expert Optometrist Insights. Optometry Times. [Link]
-
Perfluoroperhydrophenanthrene versus perfluoro-n-octane in vitreoretinal surgery. PubMed. [Link]
-
Comparison of Retinal Changes Following Silicone Oil and Perfluoropropane Gas Tamponade for Proliferative Diabetic Retinopathy Patients. Frontiers. [Link]
-
Adverse side effects with perfluorohexyloctane as a long-term tamponade agent in complicated vitreoretinal surgery. ResearchGate. [Link]
-
Influence of perfluorohexyloctane (Evotears®) on higher order aberrations. ResearchGate. [Link]
-
Perfluorocarbons and semifluorinated alkanes. PubMed. [Link]
-
A new era in dry eye therapy: the semifluorinated alkane-based cyclosporine A eye drop, VEVYE®. Ophthalmology 360. [Link]
-
Perfluorocarbon liquids in vitreoretinal surgery: A review of applications and toxicity | Request PDF. ResearchGate. [Link]
-
Semifluorinated alkanes A new class of compounds with outstanding properties for use in ophthalmology. ResearchGate. [Link]
-
Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. SciSpace. [Link]
-
Semifluorinated Alkane Eye Drops for Treatment of Dry Eye Disease—A Prospective, Multicenter Noninterventional Study. PMC. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Perfluorocarbons and semifluorinated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. All eyes on semifluorinated alkanes: a comprehensive review of the influence of semifluorinated alkane eyedrops on tear film stabilization and drug delivery in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. optometrytimes.com [optometrytimes.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. scispace.com [scispace.com]
- 11. journals.healio.com [journals.healio.com]
- 12. researchgate.net [researchgate.net]
- 13. ophthalmology360.com [ophthalmology360.com]
- 14. Frontiers | Comparison of Retinal Changes Following Silicone Oil and Perfluoropropane Gas Tamponade for Proliferative Diabetic Retinopathy Patients [frontiersin.org]
- 15. Semifluorinated Alkane Eye Drops for Treatment of Dry Eye Disease—A Prospective, Multicenter Noninterventional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Perfluorohexyloctane and Alternative Therapies for Dry Eye Disease: A Synthesis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of dry eye disease (DED) therapeutics, the recent introduction of Perfluorohexyloctane has presented a novel approach to managing this multifactorial condition. This guide offers a comprehensive comparison of Perfluorohexyloctane with established alternative treatments, grounded in clinical trial data to inform research and development professionals.
Introduction: A Novel Approach to Evaporative Dry Eye
Dry eye disease is predominantly characterized by excessive tear evaporation, often stemming from Meibomian gland dysfunction (MGD), leading to an unstable tear film, inflammation, and ocular surface damage.[1][2] Perfluorohexyloctane (PFHO) emerges as a first-in-class therapeutic agent that directly addresses this evaporative component.[2] Unlike aqueous-based artificial tears and immunomodulatory agents, PFHO is a non-aqueous, preservative-free semifluorinated alkane that forms a monolayer on the tear film, effectively acting as a surrogate for the deficient lipid layer.[1][3] This guide will delve into the clinical evidence supporting PFHO and provide a comparative analysis against established DED therapies, namely cyclosporine, lifitegrast, and loteprednol etabonate.
Mechanism of Action: Re-establishing Tear Film Stability
The therapeutic rationale behind Perfluorohexyloctane lies in its unique physicochemical properties. Its molecular structure allows it to spread rapidly across the ocular surface, forming a thin, stable layer that significantly reduces the rate of tear evaporation.[3][4] This anti-evaporative action helps to stabilize the tear film, allowing for the restoration of a healthy ocular surface environment and subsequent healing.[2] In vitro studies have demonstrated that PFHO can reduce saline evaporation by approximately 80%.[4] Furthermore, PFHO has a high oxygen-carrying capacity, which may be beneficial for corneal health.[3]
In contrast, other established treatments for DED employ different mechanisms:
-
Cyclosporine: This calcineurin inhibitor acts as an immunomodulator, targeting the underlying inflammation associated with DED. It is thought to increase tear production by reducing T-cell mediated inflammation in the lacrimal glands.
-
Lifitegrast: This lymphocyte function-associated antigen-1 (LFA-1) antagonist also targets inflammation by inhibiting the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on the ocular surface in DED.
-
Loteprednol Etabonate: A corticosteroid, this agent provides potent anti-inflammatory effects by inhibiting multiple inflammatory pathways. It is typically used for the short-term treatment of DED signs and symptoms.
Below is a diagram illustrating the distinct mechanisms of action.
Figure 1: Mechanisms of Action in DED Treatment
Comparative Clinical Efficacy: An Indirect Analysis
Direct head-to-head clinical trials comparing Perfluorohexyloctane with other active DED therapies are not yet widely available. Therefore, this guide provides an indirect comparison based on the efficacy of each agent against its respective control group (saline or vehicle) in pivotal clinical trials. The primary endpoints commonly used in these trials are Total Corneal Fluorescein Staining (tCFS) to assess ocular surface damage (a sign) and a patient-reported outcome measure for dryness, such as the Visual Analog Scale (VAS) or the Ocular Surface Disease Index (OSDI) (a symptom).
Efficacy Data from Pivotal Clinical Trials
The following tables summarize the key efficacy findings from the pivotal trials of Perfluorohexyloctane (GOBI and MOJAVE), Cyclosporine, Lifitegrast (OPUS-2 and OPUS-3), and Loteprednol Etabonate (STRIDE trials).
Table 1: Change in Total Corneal Fluorescein Staining (tCFS) from Baseline
| Treatment (Trial) | N (Treatment/Control) | Baseline Mean tCFS (SD) | Mean Change from Baseline (Treatment) | Mean Change from Baseline (Control) | Mean Treatment Difference (95% CI) | p-value |
| Perfluorohexyloctane (GOBI & MOJAVE Pooled)[5] | 614 / 603 | Not Reported | -2.2 | -1.1 | -1.1 (-1.41 to -0.79) | <0.0001 |
| Cyclosporine 0.05% (Phase 3)[6] | 293 / 292 | Not Reported | Statistically significant improvement vs. vehicle | Not Reported | Not Reported | ≤ 0.05 |
| Lifitegrast 5% (OPUS-2)[7] | 358 / 360 | Not Reported | Not Reported | Not Reported | 0.03 (-0.10 to 0.17) | 0.6186 |
| Loteprednol Etabonate 0.25% (STRIDE 1 & 2 Pooled) | 911 / 909 | Not Reported | Statistically significant improvement in conjunctival hyperemia vs. vehicle | Not Reported | Not Reported | Not Reported |
Table 2: Change in Patient-Reported Dryness Symptoms (VAS/OSDI) from Baseline
| Treatment (Trial) | N (Treatment/Control) | Baseline Mean Score (SD) | Mean Change from Baseline (Treatment) | Mean Change from Baseline (Control) | Mean Treatment Difference (95% CI) | p-value |
| Perfluorohexyloctane (GOBI & MOJAVE Pooled, VAS)[5] | 614 / 603 | Not Reported | -28.4 | -19.4 | -9.0 (-11.90 to -6.00) | <0.0001 |
| Cyclosporine 0.05% (Phase 3, OSDI)[6] | 293 / 292 | Not Reported | Statistically significant improvement vs. vehicle | Not Reported | Not Reported | < 0.05 |
| Lifitegrast 5% (OPUS-2, Eye Dryness Score)[7] | 358 / 360 | Not Reported | Not Reported | Not Reported | 12.61 (8.51 to 16.70) | <0.0001 |
| Lifitegrast 5% (OPUS-3, Eye Dryness Score)[8] | 355 / 356 | Not Reported | Statistically significant improvement vs. placebo | Not Reported | Not Reported | Not Reported |
| Loteprednol Etabonate 0.25% (STRIDE 1 & 2 Pooled, Ocular Discomfort) | 911 / 909 | Not Reported | Statistically significant improvement vs. vehicle | Not Reported | Not Reported | Not Reported |
Note: Direct comparison of the magnitude of effect between trials is challenging due to differences in study populations, baseline disease severity, and specific patient-reported outcome measures used.
Safety and Tolerability Profile
The safety and tolerability of a DED treatment are paramount for long-term patient adherence. The following table provides a comparative overview of the most common adverse events reported in clinical trials for each medication.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Treatment | Most Common Ocular Adverse Events | Most Common Non-Ocular Adverse Events |
| Perfluorohexyloctane | Blurred vision (mild and transient) (1-3%), Conjunctival redness (1-3%)[9] | Not Reported |
| Cyclosporine | Ocular burning, stinging, conjunctival hyperemia | Not Reported |
| Lifitegrast | Instillation site irritation, dysgeusia (altered taste), blurred vision | Not Reported |
| Loteprednol Etabonate | Instillation site pain, increased intraocular pressure (IOP) with long-term use | Not Reported |
Long-term safety data for Perfluorohexyloctane from the 52-week KALAHARI extension study demonstrated a favorable safety profile with no new safety signals identified.[10][11] The most common ocular adverse events were vitreous detachment, allergic conjunctivitis, blurred vision, and increased lacrimation, with most being mild to moderate in severity.[11]
Experimental Protocols
A clear understanding of the methodologies used to assess efficacy is crucial for interpreting clinical trial data. Below are detailed protocols for the key endpoints discussed.
Total Corneal Fluorescein Staining (tCFS)
Objective: To quantify the extent of corneal epithelial damage.
Methodology:
-
Instill a fluorescein sodium ophthalmic strip moistened with sterile saline into the inferior cul-de-sac of the patient's eye.
-
After a few blinks to distribute the dye, examine the cornea using a slit-lamp biomicroscope with a cobalt blue light filter.
-
The cornea is divided into five regions (central, superior, inferior, nasal, and temporal).
-
Each region is graded on a 0-3 scale based on the density of punctate staining, where 0 = no staining, 1 = mild staining, 2 = moderate staining, and 3 = severe staining.
-
The scores from the five regions are summed to obtain the total tCFS score, ranging from 0 to 15.
Figure 2: Total Corneal Fluorescein Staining (tCFS) Workflow
Visual Analog Scale (VAS) for Eye Dryness
Objective: To obtain a subjective measurement of the patient's perception of eye dryness.
Methodology:
-
Provide the patient with a 100 mm horizontal line anchored by "No dryness" on the left (0 mm) and "Maximum dryness" on the right (100 mm).
-
Instruct the patient to mark a vertical line on the scale that corresponds to their current level of eye dryness.
-
Measure the distance in millimeters from the left anchor ("No dryness") to the patient's mark to obtain the VAS score.
Figure 3: Visual Analog Scale (VAS) for Eye Dryness Assessment
Ocular Surface Disease Index (OSDI)
Objective: To assess the severity of DED symptoms and their impact on vision-related function.
Methodology:
-
Administer the 12-item OSDI questionnaire to the patient.[12]
-
The questionnaire covers three subscales: ocular symptoms, vision-related function, and environmental triggers.
-
Each question is answered on a scale of 0 to 4, where 0 indicates "none of the time" and 4 indicates "all of the time."
-
The total OSDI score is calculated using the following formula: OSDI Score = [(Sum of scores for all questions answered) x 25] / (Total number of questions answered)
-
The final score ranges from 0 to 100, with higher scores representing greater disability.
Conclusion and Future Directions
Perfluorohexyloctane represents a significant advancement in the treatment of dry eye disease, particularly for the large patient population with an evaporative component. Its novel mechanism of action, demonstrated efficacy in improving both the signs and symptoms of DED, and favorable safety profile position it as a valuable addition to the therapeutic armamentarium.[5][10][11]
While direct comparative efficacy data against other active treatments are needed, the available evidence suggests that Perfluorohexyloctane offers a well-tolerated and effective option for managing DED. Future research should focus on head-to-head clinical trials to definitively establish its place in the DED treatment algorithm. Additionally, studies exploring its efficacy in specific DED subpopulations and its potential for combination therapy will further elucidate its clinical utility.
References
-
Efficacy of Perfluorohexyloctane for the Treatment of Patients with Dry Eye Disease: A Meta-Analysis. Ophthalmic Research. [Link]
-
Perfluorohexyloctane ophthalmic solution for dry eye disease: pooled analysis of two phase 3 clinical trials. Frontiers in Ophthalmology. [Link]
-
Bausch + Lomb Announces Statistically Significant Topline Results from the Second Phase 3 Trial Of NOV03 (perfluorohexyloctane) in Dry Eye Disease Associated with Meibomian Gland Dysfunction. PR Newswire. [Link]
-
Efficacy of Perfluorohexyloctane for the Treatment of Patients with Dry Eye Disease: A Meta-Analysis. PubMed. [Link]
-
NOV03 for Dry Eye Disease Associated with Meibomian Gland Dysfunction: Results of the Randomized Phase 3 GOBI Study. ResearchGate. [Link]
-
Efficacy and Safety of Perfluorohexyloctane in Evaporative Dry Eye Disease Associated With Meibomian Gland Dysfunction: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]
-
Spectroscopic characterization of perfluorohexyloctane, an eye drop for dry eye disease. ARVO Journals. [Link]
-
Long-Term Safety and Efficacy of Perfluorohexyloctane Ophthalmic Solution for the Treatment of Patients With Dry Eye Disease: The KALAHARI Study. PubMed Central. [Link]
-
Perfluorohexyloctane drops significantly improve dry eye due to Meibomian gland dysfunction. 2 Minute Medicine. [Link]
-
Perfluorohexyloctane ophthalmic solution: a review of a prescription treatment for dry eye disease that directly targets tear evaporation. Taylor & Francis Online. [Link]
-
Dry Eye Relief with MIEBO®: Phase IV Data Builds on GOBI and MOJAVE Trials. YouTube. [Link]
-
Perfluorohexyloctane in dry eye disease: A systematic review of its efficacy and safety as a novel therapeutic agent. PubMed. [Link]
-
Efficacy and Safety of Perfluorohexyloctane in Evaporative Dry Eye Disease Associated With Meibomian Gland Dysfunction: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]
-
Lifitegrast Ophthalmic Solution 5.0% versus Placebo for Treatment of Dry Eye Disease: Results of the Randomized Phase III OPUS-2 Study. PubMed. [Link]
-
Long-term use of perfluorohexyloctane safe and effective for treating DED. Optometry Times. [Link]
-
A Review of the First Anti-Evaporative Prescription Treatment for Dry Eye Disease: Perfluorohexyloctane Ophthalmic Solution. AJMC. [Link]
-
Efficacy and safety of perfluorohexyloctane (PFHO) in patients with dry eye disease (DED) due to meibomian gland dysfunction (MGD): Systematic review and meta-analysis. PubMed Central. [Link]
-
Ocular Surface Disease Index© (OSDI©)2 (A) (B) (C) (D) (E). Berg Feinfield Vision Correction. [Link]
-
Advances in Dry Eye Disease Treatment. PubMed Central. [Link]
-
Long-Term Safety and Efficacy of Perfluorohexyloctane Ophthalmic Solution for the Treatment of Patients With Dry Eye Disease: The KALAHARI Study. PubMed. [Link]
-
Evaluating Corneal Fluorescein Staining Using a Novel Automated Method. ARVO Journals. [Link]
-
Loteprednol Etabonate for the Treatment of Dry Eye Disease. PubMed Central. [Link]
-
Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3). PubMed. [Link]
-
Two multicenter, randomized studies of the efficacy and safety of cyclosporine ophthalmic emulsion in moderate to severe dry eye disease. CsA Phase 3 Study Group. PubMed. [Link]
-
NEI grading scale for corneal fluorescein staining. Dove Medical Press. [Link]
-
Comparing Your Dry Eye Treatment Options. Trappe Family Eye Care. [Link]
-
Efficacy Study of Cyclosporine Ophthalmic Emulsion in Patients With Dry Eye Disease. ClinicalTrials.gov. [Link]
-
Practical Guidance for the Use of Loteprednol Etabonate Ophthalmic Suspension 0.25% in the Management of Dry Eye Disease. Dove Medical Press. [Link]
-
The Effects and Safety of 5% Lifitegrast Ophthalmic Solution in Subjects With Dry Eye Disease in Ocular Graft-versus-Host Disease. ClinicalTrials.gov. [Link]
-
Lifitegrast data support dry eye efficacy over placebo drops. Ophthalmology Times. [Link]
-
Tolerability of current treatments for dry eye disease. Dove Medical Press. [Link]
-
Topical Steroid Treatment For Dry Eye. ClinicalTrials.gov. [Link]
-
Corneal fluorescein staining scales used in the validation of the... ResearchGate. [Link]
-
Comparison of the Ocular Surface Disease Index and the Symptom Assessment in Dry Eye Questionnaires for Dry Eye Symptom Assessment. PubMed Central. [Link]
-
Long-Term Safety and Efficacy of Perfluorohexyloctane Ophthalmic Solution for the Treatment of Patients With Dry Eye Disease: The KALAHARI Study. ResearchGate. [Link]
-
Long-term outcome after topical ciclosporin in severe dry eye disease with a 10-year follow-up. British Journal of Ophthalmology. [Link]
-
Comparative Efficacy of Current Topical Treatments for Dry Eye Disease: A Review of Pivotal Clinical Trials Evaluating Corneal Staining Outcomes. PubMed. [Link]
-
OSDI Dry Eye Questionnaire. ISD-DE. [Link]
-
DEWS DRY EYE: DIAGNOSTIC TEST TEMPLATE RAPPORTEUR A.J.Bron 21st Oct 2004 TEST Grading staining: Oxford Schema TO DIAGNOSE The sc. Tear Film & Ocular Surface Society. [Link]
-
Positive results for Shire's lifitegrast in dry eye disease. European Pharmaceutical Review. [Link]
-
Comparison of seven cyclosporine A formulations for dry eye disease: A systematic review and network meta-analysis. Frontiers in Pharmacology. [Link]
-
CFS: It's a Numbers Game. The Ophthalmologist. [Link]
-
Ocular Surface Disease Index 6: OSDI 6. The Eye Associates. [Link]
-
Comparing the Different Dry Eye Treatment Options. Specialty Vision. [Link]
-
A Comprehensive Review of the Clinical Trials Conducted for Dry Eye Disease and the Impact of the Vehicle Comparators in These Trials. Taylor & Francis Online. [Link]
-
Ocular Surface Disease Index (OSDI) severity scale. ResearchGate. [Link]
-
Loteprednol Etabonate for the Treatment of Dry Eye Disease. Semantic Scholar. [Link]
-
Steroid Approved for Dry Eye. Review of Optometry. [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ajmc.com [ajmc.com]
- 3. karger.com [karger.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Perfluorohexyloctane ophthalmic solution for dry eye disease: pooled analysis of two phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two multicenter, randomized studies of the efficacy and safety of cyclosporine ophthalmic emulsion in moderate to severe dry eye disease. CsA Phase 3 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lifitegrast Ophthalmic Solution 5.0% versus Placebo for Treatment of Dry Eye Disease: Results of the Randomized Phase III OPUS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Long-Term Safety and Efficacy of Perfluorohexyloctane Ophthalmic Solution for the Treatment of Patients With Dry Eye Disease: The KALAHARI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. optometrytimes.com [optometrytimes.com]
- 12. bergfeinfield.com [bergfeinfield.com]
A Comparative Guide to the Long-Term Biocompatibility of 1-(Perfluoro-n-hexyl)decane Implants
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of implantable medical devices and drug delivery systems, the selection of biocompatible materials is paramount to ensure long-term efficacy and patient safety. This guide provides a comprehensive analysis of the long-term biocompatibility of 1-(Perfluoro-n-hexyl)decane (F6H10), a semifluorinated alkane (SFA), in the context of implantable applications. Through a comparative lens, we will examine its performance against established alternatives, namely silicone oil and poly(caprolactone) (PCL), supported by available experimental data and guided by international standards.
Introduction to 1-(Perfluoro-n-hexyl)decane (F6H10) and its Potential as an Implant Material
1-(Perfluoro-n-hexyl)decane, with the chemical formula C16H21F13, is a member of the semifluorinated alkane family. These compounds are characterized by a unique molecular structure comprising a perfluorinated segment and a hydrocarbon segment. This amphiphilic nature imparts distinct physicochemical properties, including low surface tension, high gas solubility, and chemical inertness, making them attractive candidates for various biomedical applications.
While historically utilized in liquid form as ocular endotamponades (vitreous substitutes) and as excipients in drug formulations, the potential of SFAs like F6H10 as solid implant materials is an area of growing interest. Their inherent chemical stability and presumed biological inertness suggest they could offer advantages in long-term implantable devices, such as those for sustained drug release or as components of medical implants.
The Imperative of Long-Term Biocompatibility: A Framework for Evaluation
The long-term success of any implantable device hinges on its biocompatibility—the ability to perform with an appropriate host response in a specific application. A lack of biocompatibility can trigger a cascade of adverse events, including chronic inflammation, fibrosis (the formation of a thick fibrous capsule around the implant), and ultimately, device failure.[1]
The evaluation of biocompatibility is a rigorous, multi-faceted process governed by internationally recognized standards, primarily the ISO 10993 series, "Biological evaluation of medical devices."[2] This framework mandates a risk-based approach, considering the nature and duration of tissue contact. For long-term implants, a thorough assessment of cytotoxicity, sensitization, irritation, systemic toxicity, genotoxicity, and, crucially, the local effects following implantation is required.
Comparative Analysis of Long-Term Biocompatibility
This section compares the long-term biocompatibility of F6H10 with two widely used materials in implantable devices: silicone oil and poly(caprolactone). It is important to note that while extensive data exists for silicone oil and PCL, long-term in vivo data for solid F6H10 implants is limited. Therefore, this analysis draws upon studies of related SFAs, particularly in liquid form, to infer the likely biocompatibility profile of F6H10.
Inflammatory and Foreign Body Response
The initial interaction between an implant and the host tissue invariably elicits an inflammatory response. The critical determinant of long-term success is the resolution of this acute inflammation into a minimal chronic response, characterized by the formation of a thin, stable fibrous capsule.
-
1-(Perfluoro-n-hexyl)decane (F6H10) and Semifluorinated Alkanes (SFAs): Studies on a related SFA, perfluorohexyloctane (F6H8), used as an intraocular tamponade, have shown good tolerance. However, the presence of epiretinal membranes and a macrophagic response have been noted, suggesting a mild, persistent inflammatory reaction.[3] While ultrastructural changes were not significant, these findings indicate that even chemically inert SFAs can elicit a cellular response.[3]
-
Silicone Oil: As a long-standing vitreous substitute, silicone oil is generally considered biocompatible. However, long-term implantation is associated with complications such as emulsification, where the oil breaks down into smaller droplets that can migrate and cause inflammation and increased intraocular pressure.[4] Histological studies have shown that while massive inflammation is not typical, a local immune reaction with the presence of immunoglobulins and complement fractions can occur around emulsified droplets.[3][5]
-
Poly(caprolactone) (PCL): PCL is a biodegradable polyester known for its excellent biocompatibility and slow degradation rate, making it suitable for long-term drug delivery implants.[6] In vivo studies of PCL implants in the eye have demonstrated that they are well-tolerated with no evidence of chronic inflammation, cataractogenesis, or retinal toxicity over six months.[7] Histological examination revealed no significant inflammation or fibrosis.[8]
Fibrosis and Fibrous Capsule Formation
The encapsulation of an implant by a fibrous capsule is a hallmark of the foreign body response. The thickness and density of this capsule can significantly impact the functionality of the device, particularly for drug-eluting implants where it can act as a barrier to diffusion.
-
Silicone Oil: In the context of glaucoma drainage devices, which often have silicone components, the formation of a thick, impermeable fibrous capsule around the drainage plate is a primary cause of surgical failure.[9] This highlights the propensity of silicone materials to induce significant fibrosis in certain applications.
-
Poly(caprolactone) (PCL): PCL implants generally elicit the formation of a thin, stable fibrous capsule. Studies on PCL-based devices have shown minimal fibrotic response, which is advantageous for predictable long-term performance.[10]
In Vivo Degradation and Biostability
The degradation profile of an implantable material is a critical consideration for long-term applications. For non-resorbable devices, biostability is essential to maintain structural and functional integrity. For biodegradable devices, a predictable degradation rate that matches the intended therapeutic window is required.
-
1-(Perfluoro-n-hexyl)decane (F6H10): As a fluorinated hydrocarbon, F6H10 is expected to be highly biostable with minimal in vivo degradation. This is a desirable characteristic for permanent implants. However, the long-term fate of any potential leachables or particulates, should they arise, would require thorough investigation.
-
Silicone Oil: While generally stable, the aforementioned process of emulsification represents a form of physical degradation that can lead to adverse biological responses.[4]
-
Poly(caprolactone) (PCL): PCL is a biodegradable polymer with a slow and predictable degradation profile, making it ideal for long-term drug delivery applications spanning over a year.[6] Its degradation occurs via hydrolysis of its ester linkages, and the degradation products are non-toxic and are cleared from the body through metabolic pathways.
Data Presentation: Comparative Biocompatibility Profile
| Feature | 1-(Perfluoro-n-hexyl)decane (F6H10) (Inferred from SFA data) | Silicone Oil | Poly(caprolactone) (PCL) |
| Inflammatory Response | Mild, with potential for macrophagic infiltration[3] | Generally low, but can be significant with emulsification[4][5] | Minimal[7][8] |
| Fibrous Capsule Thickness | Data not available for solid implants; expected to be present | Can be significant, leading to device failure in some applications[9] | Thin and stable[10] |
| In Vivo Degradation | Expected to be highly biostable (non-degradable) | Prone to emulsification over time[4] | Biodegradable with a slow and predictable rate[6] |
| Cytotoxicity | Generally considered non-cytotoxic | Generally considered non-cytotoxic | Non-cytotoxic[6] |
| Long-Term Complications | Potential for chronic low-grade inflammation[3] | Emulsification, increased intraocular pressure[4] | Gradual loss of mechanical strength (as intended) |
Experimental Protocols for Biocompatibility Assessment
To ensure the safety and efficacy of any new implant material, a rigorous battery of biocompatibility tests must be performed in accordance with ISO 10993. The following are key experimental protocols relevant to the long-term evaluation of implantable devices.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This test assesses the potential for a material to cause cellular damage. The elution method is commonly used for solid implants.
Protocol: MTT Assay
-
Sample Preparation: Prepare extracts of the test material (F6H10, silicone oil, PCL) and negative/positive controls by incubating them in cell culture medium for a defined period (e.g., 24 hours at 37°C).[11]
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until a sub-confluent monolayer is formed.
-
Exposure: Replace the culture medium with the prepared extracts and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[12]
-
Quantification: Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the negative control. A reduction in viability below 70% is generally considered a cytotoxic effect.[2]
Implantation Testing for Local Effects (ISO 10993-6)
This in vivo test evaluates the local tissue response to an implanted material over time.
Protocol: Subcutaneous Implantation in Rabbits
-
Animal Model: Use healthy, adult New Zealand White rabbits.[13]
-
Implantation: Surgically implant sterile samples of the test material (F6H10) and a negative control material into the subcutaneous tissue on the dorsal side of the rabbits.[6]
-
Observation Periods: Include short-term (e.g., 1 and 4 weeks) and long-term (e.g., 12, 26, and 52 weeks) endpoints.[14]
-
Macroscopic Evaluation: At each endpoint, euthanize the animals and macroscopically examine the implantation sites for signs of inflammation, encapsulation, hemorrhage, and necrosis.
-
Histopathological Evaluation: Excise the implant and surrounding tissue, fix in formalin, and prepare histological sections. Stain the sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate the cellular response, fibrous capsule thickness, tissue integration, and material degradation.[15]
Hemocompatibility Testing (ISO 10993-4)
For devices that may come into contact with blood, hemocompatibility testing is crucial to assess the material's effect on blood components.
Protocol: Hemolysis Assay (Direct Contact Method)
-
Blood Collection: Obtain fresh anticoagulated blood from a suitable animal model (e.g., rabbit).
-
Sample Incubation: Place the test material in direct contact with a diluted blood suspension. Include positive and negative controls.[16]
-
Incubation: Incubate the samples at 37°C for a specified time with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the amount of free hemoglobin in the supernatant spectrophotometrically.[17]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolytic index is then determined based on the material's hemolytic properties.
Visualization of Experimental Workflows
In Vitro Cytotoxicity Workflow (ISO 10993-5)
Caption: Workflow for In Vitro Cytotoxicity Testing (MTT Assay).
In Vivo Implantation Study Workflow (ISO 10993-6)
Caption: Workflow for In Vivo Implantation Study.
Conclusion and Future Directions
The long-term biocompatibility of 1-(Perfluoro-n-hexyl)decane as a solid implant material shows promise, largely inferred from the known chemical inertness and biocompatibility of the broader class of semifluorinated alkanes. However, this guide highlights a critical gap in the existing literature: the absence of dedicated, long-term in vivo studies on solid F6H10 implants.
In comparison to established materials, F6H10's anticipated biostability is a significant advantage over silicone oil, which is prone to emulsification. While it is unlikely to match the bioresorbable and highly biocompatible profile of PCL, its non-degradable nature could be beneficial for permanent implant applications.
For researchers and drug development professionals considering F6H10 for novel implantable devices, a rigorous and comprehensive biocompatibility assessment following the ISO 10993 framework is not just a regulatory requirement but a scientific necessity. Future research should focus on long-term in vivo implantation studies of solid F6H10 to directly assess the local tissue response, including a quantitative analysis of fibrous capsule formation and a detailed characterization of any inflammatory cell infiltrate. Such data will be instrumental in definitively establishing the long-term safety and efficacy of F6H10 implants.
References
-
ResearchGate. (n.d.). Long-term implant fibrosis prevention in rodents and non-human primates using crystallized drug formulations. Retrieved February 7, 2026, from [Link]
-
García-Arumí, J., et al. (2004). Histopathology and ultrastructure of rabbit retina after intravitreous injection of perfluorohexyloctane (F6H8). PubMed. Retrieved February 7, 2026, from [Link]
-
van der Meer, W. J., et al. (2020). In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices. PubMed Central. Retrieved February 7, 2026, from [Link]
-
HaemoScan. (2024). Hemolysis Assay for Biomaterials Manual. Retrieved February 7, 2026, from [Link]
-
Ratner, B. D., et al. (2009). Biocompatible and bioactive surface modifications for prolonged in vivo efficacy. PubMed Central. Retrieved February 7, 2026, from [Link]
-
ISO. (2016). ISO 10993-6:2016 Biological evaluation of medical devices — Part 6: Tests for local effects after implantation. Retrieved February 7, 2026, from [Link]
-
Hovakimyan, M., et al. (2024). Incidence of Postsurgical Intraocular Inflammation 6 Months After Implantation with a Multifocal Intraocular Lens. PubMed Central. Retrieved February 7, 2026, from [Link]
-
Romano, M. R., et al. (2021). Biocompatibility of intraocular liquid tamponade agents: an update. PubMed Central. Retrieved February 7, 2026, from [Link]
-
Apostolova, A. S., & Gurdzhijan, K. M. (2021). Features of the Biomechanical Parameters of the Fibrous Capsule of the Eye in Patients after Radial Keratotomy. Ophthalmology in Russia. Retrieved February 7, 2026, from [Link]
-
Nikopharmed. (n.d.). What is Implantation Testing? A Guide to ISO 10993-6. Retrieved February 7, 2026, from [Link]
-
ISO. (n.d.). ISO 10993-4:2002 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. Retrieved February 7, 2026, from [Link]
-
Schoberleitner, I., et al. (2024). Silicone implant surface microtopography modulates inflammation and tissue repair in capsular fibrosis. Frontiers in Immunology. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2024). Material Composition and Implantation Site Affect in vivo Device Degradation Rate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). Chronic In Vivo Biostability and Biocompatibility Evaluation of Polyether Urethane–Based Balloon Implants for Cardiac Application in a Porcine Model. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Histopathological examination of tissue sections six-months post-implantation in rabbits. Retrieved February 7, 2026, from [Link]
-
MDPI. (2024). In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Otago Glaucoma Surgery Outcome Study: factors controlling capsule fibrosis around Molteno implants with histopathological correlation. Retrieved February 7, 2026, from [Link]
-
Anilkumar, T. V., et al. (2007). Implant pathology of polyvinylidene fluoride coated polyethylene terephthalate fabric in rabbits. ResearchGate. Retrieved February 7, 2026, from [Link]
-
IVAMI. (n.d.). Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). Retrieved February 7, 2026, from [Link]
-
Frontiers. (2022). Assessing the long-term in vivo degradation behavior of magnesium alloys - a high resolution synchrotron radiation micro computed tomography study. Retrieved February 7, 2026, from [Link]
-
Versura, P., et al. (2001). The biocompatibility of silicone, fluorosilicone and perfluorocarbon liquids as vitreous tamponades. an ultrastructural and immunohistochemical study. PubMed. Retrieved February 7, 2026, from [Link]
-
ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved February 7, 2026, from [Link]
-
Medtronic. (2021). IN VIVO LONG-TERM DURABILITY OF MATERIALS THAT COMPRISE IMPLANTED MEDICAL DEVICES. Retrieved February 7, 2026, from [Link]
-
NABI. (n.d.). Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility. Retrieved February 7, 2026, from [Link]
-
Medical Product Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved February 7, 2026, from [Link]
-
Malyshev, A. V., & Apostolova, A. S. (2021). Biomechanical parameters of the fibrous capsule of the eyeball in pseudoexfoliative glaucoma in comparison with primary open-angle glaucoma. Ophthalmology Journal. Retrieved February 7, 2026, from [Link]
-
Gwon, A., et al. (1995). Histopathology of rabbit eyes with intravitreous silicone-fluorosilicone copolymer oil. PubMed. Retrieved February 7, 2026, from [Link]
-
IOVS. (2013). Novel Insight into the Inflammatory and Cellular Responses following Experimental Glaucoma Surgery: a Roadmap for Inhibiting Fibrosis. Retrieved February 7, 2026, from [Link]
-
MDDI. (1998). A Practical Guide to ISO 10993-4: Hemocompatibility. Retrieved February 7, 2026, from [Link]
-
O'hEineachain, R., et al. (2006). Optical coherence tomography of intraocular lens implants and their relationship to the posterior capsule: a pilot study comparing a hydrophobic acrylic to a plate-haptic silicone type. PubMed. Retrieved February 7, 2026, from [Link]
-
MDDI. (1998). A Practical Guide to ISO 10993-6: Implant Effects. Retrieved February 7, 2026, from [Link]
-
Mohammad, S., et al. (2016). Hydroxyapatite coating on PEEK implants: Biomechanical and histological study in a rabbit model. PubMed. Retrieved February 7, 2026, from [Link]
-
Simka, W., et al. (2017). Degradation of implantable materials – in vivo and in vitro research. ISASDMT European Journal of Medical Technologies. Retrieved February 7, 2026, from [Link]
-
MDPI. (2024). SMI-Capsular Fibrosis and Biofilm Dynamics: Molecular Mechanisms, Clinical Implications, and Antimicrobial Approaches. Retrieved February 7, 2026, from [Link]
-
Al-Zuhairy, M. H., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central. Retrieved February 7, 2026, from [Link]
-
TÜV SÜD. (n.d.). ISO 10993 webinar series: Aspects of in-vitro Hemocompatibility Testing (Part 6 of 7). Retrieved February 7, 2026, from [Link]
-
ISO. (2016). INTERNATIONAL STANDARD ISO 10993-6. Retrieved February 7, 2026, from [Link]
-
NIH. (2017). Study of Long-Term Biocompatibility and Bio-Safety of Implantable Nanogenerators. Retrieved February 7, 2026, from [Link]
-
NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. Retrieved February 7, 2026, from [Link]
-
Medistri. (2022). Cytotoxicity Testing — ISO 10993–5. Retrieved February 7, 2026, from [Link]
Sources
- 1. Biocompatible and bioactive surface modifications for prolonged in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namsa.com [namsa.com]
- 3. Histopathology and ultrastructure of rabbit retina after intravitreous injection of perfluorohexyloctane (F6H8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the effect of capsular thickness and material properties on biomechanical and optical parameters in eye models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdcpp.com [mdcpp.com]
- 6. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 7. Study of Long-Term Biocompatibility and Bio-Safety of Implantable Nanogenerators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyapatite coating on PEEK implants: Biomechanical and histological study in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 14. mddionline.com [mddionline.com]
- 15. Histopathology of rabbit eyes with intravitreous silicone-fluorosilicone copolymer oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 17. haemoscan.com [haemoscan.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(Perfluoro-n-hexyl)decane in Biological Samples: A Comparative Analysis of LC-MS/MS and GC-MS Methodologies
For researchers, toxicologists, and drug development professionals, the accurate quantification of persistent organic pollutants (POPs) in biological matrices is a critical endeavor. Among the vast landscape of these compounds, 1-(Perfluoro-n-hexyl)decane (PFHD), a partially fluorinated alkane, presents unique analytical challenges due to its chemical inertness and non-ionic nature.[1][2] This guide provides an in-depth, objective comparison of the two primary analytical workhorses for such tasks: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a transparent comparison of their performance.
The Analyte: 1-(Perfluoro-n-hexyl)decane (PFHD)
PFHD (C16H21F13, MW: 460.32 g/mol ) is a unique molecule featuring a perfluorinated hexyl chain and a decane hydrocarbon tail.[3][4] This structure imparts properties of both fluorocarbons and hydrocarbons, influencing its solubility, volatility, and interaction with analytical instrumentation. Understanding these properties is paramount to selecting and optimizing an analytical method. Unlike many per- and polyfluoroalkyl substances (PFAS), PFHD is non-ionic, which directly impacts the choice of sample preparation techniques.
Core Analytical Decision: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS is the most critical decision in developing a quantitative method for PFHD. Both are powerful techniques, but their fundamental principles of separation and ionization create distinct advantages and disadvantages for this particular analyte.
Caption: Logical comparison of LC-MS/MS and GC-MS for PFHD analysis.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is generally the preferred technique for the analysis of a broad range of PFAS and other POPs due to its high sensitivity and selectivity.[5] For PFHD, which lacks a readily ionizable functional group, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are theoretically more suitable than electrospray ionization (ESI). However, with modern instrumentation, ESI can still be effective, often forming adducts with components of the mobile phase.
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is chosen for its ability to efficiently extract and concentrate PFHD from a complex biological matrix like serum or plasma, while removing a significant portion of interfering substances like proteins and phospholipids. Given PFHD's non-polar nature, a reverse-phase sorbent is appropriate.
-
Step 1: To a 1 mL serum sample, add 1 mL of 4% phosphoric acid in water and vortex.
-
Step 2: Add an internal standard (IS). A suitable choice would be a stable isotope-labeled analogue, such as ¹³C-labeled PFHD. If unavailable, a structurally similar fluorinated compound not expected in the sample can be used.[6]
-
Step 3: Condition a reverse-phase SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Step 4: Load the pre-treated sample onto the SPE cartridge.
-
Step 5: Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Step 6: Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Step 7: Elute the analyte and internal standard with 5 mL of methanol.
-
Step 8: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 9: Reconstitute the residue in 500 µL of 90:10 methanol:water and transfer to an autosampler vial.
Caption: LC-MS/MS experimental workflow for PFHD analysis.
2. UPLC-MS/MS Conditions
Rationale: A C18 column is selected for its hydrophobic properties, which will effectively retain the non-polar PFHD. A gradient elution with methanol and water (with a small amount of ammonium acetate to aid in adduct formation for ionization) provides good separation from any remaining matrix components. Tandem MS operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 2 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient: Start at 70% B, ramp to 98% B over 8 min, hold for 2 min, return to initial conditions.
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-S)
-
Ionization Mode: ESI Negative (monitoring for [M+CH3COO]⁻ adducts) or APCI Negative
-
MRM Transitions: To be determined by direct infusion of a PFHD standard. For example, for the acetate adduct: Q1 (precursor ion) m/z 519.1 -> Q3 (product ion) m/z [fragment].
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly reproducible technique that excels in the separation of volatile and semi-volatile compounds.[7] Given PFHD's boiling point of 105-106 °C at 3 mmHg, it is sufficiently volatile for GC analysis.[4][8] A key advantage of GC-MS is that it is often less susceptible to the ion suppression effects that can plague ESI-LC-MS/MS.[7]
Experimental Protocol: GC-MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is a classic and effective technique for extracting non-polar compounds from aqueous matrices. It is simpler and can be more cost-effective than SPE, though potentially less clean. A non-polar solvent like hexane is ideal for selectively extracting PFHD.
-
Step 1: To 1 mL of serum in a glass tube, add an appropriate internal standard (e.g., a non-native, deuterated long-chain alkane).
-
Step 2: Add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at 3000 rpm for 10 minutes.
-
Step 3: Transfer the supernatant to a new glass tube.
-
Step 4: Add 5 mL of n-hexane and vortex vigorously for 2 minutes.
-
Step 5: Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Step 6: Carefully transfer the upper hexane layer to a clean tube.
-
Step 7: Repeat the extraction (Steps 4-6) with another 5 mL of n-hexane and combine the extracts.
-
Step 8: Evaporate the combined hexane extracts to approximately 200 µL under a gentle stream of nitrogen.
-
Step 9: Transfer the final extract to a GC vial with a micro-insert.
Caption: GC-MS experimental workflow for PFHD analysis.
2. GC-MS Conditions
Rationale: A non-polar column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points, which is ideal for a homologous series of alkanes and their derivatives. Electron Ionization (EI) is a standard, robust ionization technique that will produce a characteristic fragmentation pattern for PFHD, allowing for selective identification and quantification.
-
GC System: Agilent 8890 or equivalent
-
Column: DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Inlet: Splitless, 280°C
-
Oven Program: Initial temp 60°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Mass Spectrometer: Single or Triple Quadrupole (e.g., Agilent 5977, Thermo ISQ 7000)
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic fragment ions of PFHD.
Performance Comparison: LC-MS/MS vs. GC-MS
The following table presents representative performance data, extrapolated from typical results for similar long-chain fluorinated and non-polar compounds in biological matrices. This data is intended to provide an objective comparison to guide your choice of methodology.
| Performance Metric | LC-MS/MS | GC-MS | Rationale & Causality |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | 0.5 - 2.0 ng/mL | LC-MS/MS generally offers superior sensitivity for a wide range of POPs due to the efficiency of ionization and lower baseline noise in MRM mode.[7] |
| Linear Dynamic Range | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL | Both techniques can provide a wide linear range. GC-MS can sometimes extend higher without detector saturation issues. |
| Precision (%RSD) | < 15% | < 10% | GC is often lauded for its high reproducibility and robustness, leading to slightly better precision in well-optimized methods. |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Both methods can achieve excellent accuracy, heavily dependent on the efficiency of the sample preparation and the use of an appropriate internal standard. |
| Matrix Effects | High Potential | Low to Moderate | ESI in LC-MS is highly susceptible to ion suppression or enhancement from co-eluting matrix components, a primary challenge in bioanalysis.[9][10] EI in GC-MS is a gas-phase process and is less affected by the original sample matrix. |
| Sample Throughput | Moderate to High | Moderate | Modern UPLC systems and autosamplers allow for rapid LC-MS/MS runs. GC run times can be longer, though this is method-dependent. |
| Need for Derivatization | No | No | PFHD's volatility and thermal stability make it amenable to direct GC-MS analysis without the need for chemical modification to increase volatility.[11][12] |
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are highly capable techniques for the quantitative analysis of 1-(Perfluoro-n-hexyl)decane in biological samples. The final choice depends on the specific goals of the research.
-
Choose LC-MS/MS when:
-
The absolute lowest limits of detection are required.
-
You are analyzing for PFHD alongside other, less volatile or more polar PFAS that are not amenable to GC.
-
You have access to isotopically labeled internal standards to effectively mitigate matrix effects.
-
-
Choose GC-MS when:
-
Robustness, reproducibility, and ease of method development are the primary concerns.
-
You anticipate significant matrix interferences and wish to minimize their impact on ionization.
-
The expected concentrations of PFHD are within the slightly higher, yet still sensitive, quantification range of the technique.
-
Ultimately, the most trustworthy data will come from a fully validated method, regardless of the platform chosen. Method validation should be performed in accordance with established guidelines (e.g., FDA or EPA) to demonstrate the method's accuracy, precision, selectivity, and robustness for its intended purpose.[12][13]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9760, 1-Fluorohexane. Retrieved from [Link]
-
MDPI. (2023). Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures: Deciphering the Role of Fluorous Liquids. Liquids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Perfluorohexyl)decane. Retrieved from [Link]
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
ALS. (2023). EnviroMail 146 Australia - PFAS: Internal Standards, Surrogates and Isotope Dilution. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Validation of US Environmental Protection Agency Microbiological Methods of Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Quantitative mass spectrometry of unconventional human biological matrices. Retrieved from [Link]
-
ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Long-chain alkanes in the atmosphere: A review. Journal of Environmental Sciences. Retrieved from [Link]
-
LCGC. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
MDPI. (2023). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Retrieved from [Link]
-
ResearchGate. (2021). Long-chain alkanes in the atmosphere: A review. Retrieved from [Link]
-
Phenomenex. (n.d.). Comprehensive Guide to PFAS Testing Methods. Retrieved from [Link]
-
LCGC. (2022). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
ResearchGate. (2023). Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures: Deciphering the Role of Fluorous Liquids. Retrieved from [Link]
-
University of Birmingham. (n.d.). Fluoroalkanes Properties. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]
-
TutorChase. (n.d.). What are the properties of long-chain hydrocarbons?. Retrieved from [Link]
-
ITRC. (n.d.). PFAS — Per- and Polyfluoroalkyl Substances: 11 Sampling and Analytical Methods. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Retrieved from [Link]
-
ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Retrieved from [Link]
-
ResearchGate. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: Advantages and pitfalls. Retrieved from [Link]
-
ResearchGate. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
YouTube. (2020). Volatility, Boiling Point, and Intermolecular Forces Sample Problem. Retrieved from [Link]
-
Frontiers. (2023). Evaluation of arsenic, cobalt, nickel, lead, mercury, and titanium in goat blood and hair reared in Sicily and insights into blood biomarkers. Retrieved from [Link]
-
Zachariah Group. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Very long chain fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids. Retrieved from [Link]
-
CSWAB. (2001). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from [Link]
-
MDPI. (2025). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 1-(Perfluoro-n-hexyl)decane | CAS 147492-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Fluorinated compounds,CAS#:147492-59-9,1-(全氟-n-己基)癸烷,1-(perfluoro-n-hexyl)decane [en.chemfish.com]
- 5. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]
- 6. alsglobal.com [alsglobal.com]
- 7. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. fluoryx.com [fluoryx.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Authoritative Guide: Proper Disposal Procedures for 1-(Perfluoro-n-hexyl)decane (F6H10)
Part 1: Executive Safety Directive
Immediate Action Required: 1-(Perfluoro-n-hexyl)decane (F6H10) is a semifluorinated alkane (SFA) . While often chemically inert and biocompatible in application, it poses specific challenges in waste management due to its highly stable carbon-fluorine (C-F) bonds.
CORE DIRECTIVE: DO NOT dispose of this chemical down the drain or in general organic solvent waste streams intended for fuel blending. It must be segregated into a dedicated Halogenated/Fluorinated Waste Stream destined for high-temperature incineration with acid gas scrubbing.
Quick Reference: Chemical Profile
| Parameter | Specification | Critical Note |
| Chemical Name | 1-(Perfluoro-n-hexyl)decane | Synonyms: F6H10, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane |
| CAS Number | 147492-59-9 | Note: Often confused with F6H8 (CAS 133331-77-8).[1] Verify label. |
| Physical State | Liquid (Colorless) | Density: ~1.29 g/mL |
| Flash Point | > 80°C (Combustible) | Not classified as "Flammable" (H226) but burns under high heat. |
| Hazard Class | Irritant (Skin/Eye) | PFAS Class: Contains perfluorohexyl tail (C6F13-). |
Part 2: Technical Rationale & Hazard Analysis
The "PFAS" Factor in Disposal
Although F6H10 is a "C6" fluorinated compound (often considered less bioaccumulative than C8 legacy PFAS), it falls under the broad regulatory definition of Per- and Polyfluoroalkyl Substances (PFAS) due to its fully fluorinated carbon tail [1].
-
Thermal Stability: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Standard incineration temperatures (850°C) used for non-halogenated solvents may fail to fully mineralize F6H10, potentially releasing shorter-chain PFAS or fluorinated greenhouse gases into the atmosphere [2].
-
Acid Gas Generation: Upon thermal decomposition, F6H10 releases Hydrogen Fluoride (HF) . Waste facilities must use incinerators equipped with wet scrubbers (calcium or sodium-based) to neutralize this acid gas.
-
Environmental Persistence: As an SFA, the fluorinated segment does not readily biodegrade. Sewer discharge results in long-term aquatic contamination.
Part 3: Operational Disposal Protocol
Phase 1: Segregation & Containerization
Objective: Prevent cross-contamination and ensure compatibility.
-
Vessel Selection: Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid: Unlined metal cans if the waste mixture contains any aqueous acids, as the fluoride content can accelerate corrosion.
-
-
Segregation Rule:
-
Primary Stream: "Halogenated Solvent Waste."
-
Best Practice: If your facility has a specific "Fluorinated" or "High-BTU Halogenated" stream, use that.
-
Prohibited: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) intended for fuel recovery.
-
Phase 2: Labeling & Documentation
Every container must be labeled immediately upon the first addition of waste.
-
Label Text:
HAZARDOUS WASTE: HALOGENATED SOLVENT Constituents: 1-(Perfluoro-n-hexyl)decane (F6H10) [>95%], Trace Organics. [1][2] Hazard: Irritant, Combustible. Note: Contains Fluorinated Compounds (PFAS) - Requires High-Temp Incineration.
Phase 3: The Disposal Workflow
The following diagram illustrates the critical decision-making process for segregating F6H10 waste to ensure regulatory compliance.
Figure 1: Decision logic for the safe segregation and disposal of F6H10 waste.
Part 4: Emergency Procedures (Spill Response)
In the event of a laboratory spill of F6H10:
-
Evacuate & Ventilate: Although vapor pressure is low, thermal decomposition (if near heat sources) releases toxic HF. Ensure the area is well-ventilated.[3][4][5][6]
-
PPE: Wear nitrile gloves (standard thickness >0.11mm is generally sufficient for short contact with decane-based SFAs) and safety goggles [3].
-
Containment:
-
Small Spills (<500 mL): Absorb with inert material (vermiculite, sand, or polypads). Do not use sawdust (combustible).
-
Cleanup: Place absorbed material into a wide-mouth HDPE jar. Label as "Solid Debris Contaminated with Halogenated Solvent."
-
-
Decontamination: Wash the surface with soap and water.[4] F6H10 is hydrophobic and will not rinse away with water alone.
Part 5: Regulatory Compliance Summary
| Regulation | Status for F6H10 | Implication |
| US EPA (TSCA) | Existing Chemical | Subject to Significant New Use Rules (SNURs) regarding PFAS. Disposal must comply with RCRA "Halogenated" standards [4]. |
| EU REACH | Registered/Pre-registered | Falls under general PFAS restrictions. "Forever chemical" persistence requires incineration over landfilling. |
| GHS | Not Classified as Flammable | However, it is a "Combustible Liquid" at high temperatures. Handle with standard solvent precautions. |
Final Scientist's Note
The primary error researchers make with F6H10 is assuming that because it is "biocompatible" or used in eye surgery, it is environmentally benign. It is not. It is a persistent fluorinated compound. Your disposal choice directly impacts the facility's compliance with emerging PFAS discharge limits. Always incinerate.
References
-
PubChem. (2025).[1] 1-(Perfluorohexyl)decane Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. EPA. (2024).[7] Destruction and Disposal of PFAS and PFAS-Containing Materials and Waste. Environmental Protection Agency.[1][7][8] Available at: [Link]
Sources
- 1. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds,CAS#:147492-59-9,1-(全氟-n-己基)癸烷,1-(perfluoro-n-hexyl)decane [en.chemfish.com]
- 3. kleenflo.com [kleenflo.com]
- 4. fishersci.com [fishersci.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. dymarlube.com [dymarlube.com]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. lippes.com [lippes.com]
Navigating the Unseen: A Guide to Personal Protective Equipment for 1-(Perfluoro-n-hexyl)decane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated compounds like 1-(Perfluoro-n-hexyl)decane (CAS 147492-59-9) are increasingly utilized for their unique properties.[1] However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 1-(Perfluoro-n-hexyl)decane, alongside crucial operational and disposal plans to foster a culture of safety and excellence.
Understanding the Compound: A Risk-Based Approach
1-(Perfluoro-n-hexyl)decane is a fluorinated alkane. While comprehensive toxicological data is not always readily available for every novel compound, a critical assessment of its chemical family and available safety data sheets (SDS) for similar compounds is paramount. For instance, the SDS for the related compound 1-(Perfluoro-n-hexyl)tetradecane indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[2] Another source for 1-(Perfluoro-n-hexyl)decane directly labels it as an "Irritant".[1]
Given this information, a cautious and proactive approach is warranted. We will proceed with the assumption that 1-(Perfluoro-n-hexyl)decane poses, at a minimum, a risk of skin, eye, and respiratory irritation. This forms the foundational logic for our PPE recommendations.
Core Protective Measures: Your First Line of Defense
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process that depends on the specific laboratory procedures being undertaken. The following table outlines the minimum recommended PPE for handling 1-(Perfluoro-n-hexyl)decane.
| Body Part | Personal Protective Equipment | Rationale and Key Considerations |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential irritation. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time. Always consult the glove manufacturer's resistance data. Double-gloving is recommended when handling larger quantities or during procedures with a high risk of splashing. |
| Eyes | Chemical splash goggles | To protect against splashes and droplets. Standard safety glasses do not provide adequate protection from liquid splashes.[3] |
| Face | Face shield (in addition to goggles) | Recommended for procedures with a significant risk of splashing or when handling larger volumes. A face shield provides a secondary layer of protection for the entire face.[3] |
| Body | Laboratory coat (fully buttoned) | To protect skin and personal clothing from minor spills and splashes. |
| Body (Enhanced) | Chemical-resistant apron or coveralls | Required when there is a higher risk of significant splashing or when handling large quantities of the compound. |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |
The Critical Choice: Selecting the Right Gloves
Recommended Glove Types:
-
Nitrile Gloves: Nitrile gloves offer good resistance to a variety of chemicals and are a common choice in laboratory settings. However, their performance against specific fluorinated compounds can vary. They are suitable for incidental contact but should be changed immediately upon contamination.[4]
-
Neoprene Gloves: Neoprene gloves provide a broader range of chemical resistance and may offer enhanced protection against fluorinated compounds compared to standard nitrile gloves.[5]
The Self-Validating Protocol for Glove Selection:
-
Consult Manufacturer Data: Always refer to the glove manufacturer's chemical resistance guides. While 1-(Perfluoro-n-hexyl)decane may not be listed, data for similar fluorinated or aliphatic hydrocarbons can provide valuable insights.
-
Visual Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.
-
The "Buddy System" for New Procedures: When working with a new compound or procedure, have a colleague observe for any signs of glove degradation that may not be immediately apparent to the wearer.
-
Immediate Replacement: If a glove comes into contact with the chemical, it should be removed and replaced immediately. Do not reuse disposable gloves.
Operational and Disposal Plans: Ensuring a Safe Workflow
A proactive safety culture extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][6]
-
Assemble all necessary equipment and reagents before beginning the procedure to minimize movement and potential for spills.
-
-
Donning PPE:
-
Don PPE in the following order: lab coat, goggles, face shield (if necessary), and then gloves. If double-gloving, don the first pair, followed by the second.
-
-
Handling the Compound:
-
Dispense the liquid carefully to avoid splashing.
-
Keep containers of 1-(Perfluoro-n-hexyl)decane sealed when not in use.
-
-
Post-Handling:
-
After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the face shield/goggles, and then the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Waste Disposal: A Commitment to Environmental Responsibility
As a halogenated organic compound, 1-(Perfluoro-n-hexyl)decane must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disposal Workflow:
Caption: Waste Disposal Workflow for 1-(Perfluoro-n-hexyl)decane.
Key Disposal Principles:
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[7] This is crucial for proper disposal and can have cost implications.
-
Proper Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and appropriate hazard warnings.[7]
-
Authorized Disposal: Utilize your institution's designated hazardous waste disposal program. The Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic wastes, which often involve high-temperature incineration.[8][9]
By adhering to these rigorous PPE, operational, and disposal protocols, you are not only ensuring your personal safety but also contributing to a culture of scientific excellence and responsibility within your organization.
References
- Synquest Labs. (n.d.). 1-(Perfluoro-n-hexyl)tetradecane Safety Data Sheet.
- Synquest Labs. (n.d.). 1-(Perfluoro-n-octyl)decane Safety Data Sheet.
- Chevron. (n.d.). APPROVAL DISTRIBUTION HARD COPY OPDMS.
- Thermo Fisher Scientific. (n.d.). Material Safety Data Sheet: n-Decane (Certified).
- Rutgers University. (n.d.). Fluorine. Retrieved from Rutgers University Environmental Health and Safety website.
- Fisher Scientific. (2015, April 24). SAFETY DATA SHEET: Perfluoro-1-iodohexane.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety, University of Washington website.
- Occupational Safety and Health Administration. (2024, January 22). FLUORINE.
- Centers for Disease Control and Prevention. (n.d.). Fluorine - NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (2024, September 25). PFAS and Worker Health.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from Environment, Health and Safety, University of California, Berkeley website.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- (n.d.). Gloves Chemical Resistance Chart.
- Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins: Use of Hydrofluoric Acid in the Petroleum Refining Alkylation Process.
- Fluoryx Labs. (n.d.). CAS# 147492-59-9 | 1-(Perfluoro-n-hexyl)decane | FC12-T6Decane.
Sources
- 1. fluoryx.com [fluoryx.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. wku.edu [wku.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
